(5-Methylisoxazol-3-YL)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (5-Methylisoxazol-3-YL)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylisoxazol-3-YL)methanamine Hydrochloride (HCl) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical development, influencing key parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl, alongside detailed experimental protocols for their determination.
Molecular Structure and Identifiers
Physicochemical Properties
A summary of the available quantitative physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and its corresponding free base is presented below. It is important to note that much of the data for the hydrochloride salt is computationally predicted, while some experimental data is available for the free base, 5-methylisoxazol-3-amine.
Table 1: Summary of Physicochemical Properties
| Property | (5-Methylisoxazol-3-YL)methanamine HCl | 5-Methylisoxazol-3-amine (Free Base) | Data Type |
| Melting Point | No data available | 56 - 60 °C[3] | Experimental |
| Boiling Point | No data available | 194 °C[3] | Experimental |
| Water Solubility | 5.97 mg/mL; 0.0402 mol/L[1] | Very soluble[3] | Calculated (HCl Salt), Descriptive (Free Base) |
| logP (Octanol-Water Partition Coefficient) | 0.45 (Consensus Log Po/w)[1] | 0.46[3] | Calculated |
| pKa | No data available | 11.60 (pKb)[3] | Experimental (pKb of free base) |
| Topological Polar Surface Area (TPSA) | 52.05 Ų[1] | 52.05 Ų | Calculated |
| Hydrogen Bond Donors | 1[1] | 2 | Calculated |
| Hydrogen Bond Acceptors | 3[1] | 3 | Calculated |
| Rotatable Bonds | 1[1] | 1 | Calculated |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amine hydrochlorides like (5-Methylisoxazol-3-YL)methanamine HCl are provided below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: The sample must be completely dry. If the solid is not a fine powder, gently grind it using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be pushed into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for accurate results.[4]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
-
-
Replicate Measurements: For accuracy, at least two measurements should be performed.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of (5-Methylisoxazol-3-YL)methanamine HCl and dissolve it in a known volume of deionized water. A cosolvent like methanol or acetonitrile may be used if solubility is low.[5]
-
Titration Setup:
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
-
Titration:
-
Slowly add the standardized titrant (NaOH solution for an amine hydrochloride) in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[6]
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]
Apparatus:
-
Shaking incubator or orbital shaker
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of (5-Methylisoxazol-3-YL)methanamine HCl to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like (5-Methylisoxazol-3-YL)methanamine HCl.
Caption: Workflow for physicochemical property determination.
Conclusion
This technical guide has summarized the currently available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and provided detailed, standardized protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While experimental data for the hydrochloride salt is limited, the provided computational data and the experimental values for the free base serve as a valuable starting point for research and development activities. The outlined experimental workflows provide a robust framework for generating the precise and reliable data necessary for informed decision-making in the drug development process.
References
- 1. CAS:1050590-34-5, 5-甲基-3-异恶唑甲胺盐酸盐-毕得医药 [bidepharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Methylisoxazol-3-YL)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Methylisoxazol-3-YL)methanamine hydrochloride. Due to the limited availability of directly published experimental spectra for this specific salt, this guide synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust interpretation for researchers in drug discovery and development.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of the free base, related isoxazole derivatives, and the known effects of protonation on the NMR spectra of amines.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 (isoxazole) | ~6.4 | Singlet (s) | - | 1H |
| CH₂ (aminomethyl) | ~4.2 | Singlet (s) | - | 2H |
| CH₃ (methyl) | ~2.5 | Singlet (s) | - | 3H |
| NH₃⁺ (ammonium) | ~8.5 | Broad Singlet (br s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (isoxazole) | ~162 |
| C4 (isoxazole) | ~103 |
| C5 (isoxazole) | ~170 |
| CH₂ (aminomethyl) | ~35 |
| CH₃ (methyl) | ~12 |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents due to the polarity of the hydrochloride salt.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal or TMS.
-
Structural and Spectral Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted NMR spectral data, highlighting the key chemical environments.
Caption: Correlation of molecular structure with predicted NMR signals.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-Methylisoxazol-3-YL)methanamine Hydrochloride
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (5-Methylisoxazol-3-YL)methanamine hydrochloride, a compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this molecule in public literature, this document outlines a robust, generalized experimental protocol and a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures.
Compound Profile
(5-Methylisoxazol-3-YL)methanamine is a small organic molecule featuring a methyl-substituted isoxazole ring linked to a methanamine group. The hydrochloride salt is often used to improve its solubility and stability.
| Property | Value |
| Chemical Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.60 g/mol |
| Monoisotopic Mass | 148.04034 Da |
| Structure | A 5-methylisoxazole ring connected at the 3-position to a methanamine group, as a hydrochloride salt. |
Experimental Protocols
A successful mass spectrometry analysis of this compound necessitates meticulous sample preparation and optimized instrumental parameters. The following protocol describes a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and powerful technique for the analysis of small molecules in complex matrices.[1][2][3]
2.1. Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and ensure compatibility with the LC-MS/MS system.[3]
-
Standard Solution Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards and quality control samples.
-
-
Biological Matrix Sample Preparation (e.g., Plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an internal standard. This method is simple and effective for removing the bulk of proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
2.2. Liquid Chromatography (LC) Parameters
Chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B; 12-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.3. Mass Spectrometry (MS) Parameters
Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
Predicted Fragmentation Pattern
In the absence of experimental spectra for this compound, a theoretical fragmentation pathway can be proposed. Upon positive electrospray ionization, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₅H₈N₂O). Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information.
Predicted Precursor and Product Ions for MRM Analysis:
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Identity |
| 113.07 | 96.04 | Loss of NH₃ (ammonia) |
| 113.07 | 83.05 | Cleavage of the C-C bond between the ring and the aminomethyl group |
| 113.07 | 68.05 | Further fragmentation of the isoxazole ring |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
This diagram shows the predicted fragmentation of the protonated (5-Methylisoxazol-3-YL)methanamine molecule.
Data Analysis and Interpretation
The data acquired from the LC-MS/MS analysis would be processed using appropriate software.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.
-
Identification: The identity of the compound is confirmed by comparing its retention time and the ratio of its product ion intensities with those of a known reference standard. For accurate mass measurements, the elemental composition can be confirmed if the mass accuracy is better than 5 ppm.[4]
Conclusion
While specific experimental data for the mass spectrometric analysis of this compound is not widely published, this guide provides a comprehensive framework for its analysis. The proposed LC-MS/MS method, coupled with the predicted fragmentation pattern, offers a solid starting point for researchers in method development and for the quantitative analysis of this compound in various matrices. The key to a successful analysis lies in careful sample preparation, optimization of instrumental parameters, and the use of appropriate reference standards for confirmation.
References
The Diverse Biological Activities of 5-Methylisoxazole Derivatives: A Technical Guide
The 5-methylisoxazole scaffold is a prominent five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[1][2] Derivatives of 5-methylisoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[3][4][5][6] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Anticancer Activity
Several 5-methylisoxazole derivatives have been identified as potent anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[4][7] The mechanism of action for some of these compounds involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[4]
Quantitative Anticancer Data
| Compound | Cell Line | Activity | Reference |
| 5l - 5o (isoxazole-piperazine hybrids) | Huh7, Mahlavu (Liver), MCF-7 (Breast) | IC50: 0.3–3.7 µM | [4] |
| 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | IC50: 2.63 µM | [8] |
| 5 (3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | IC50: 3.09 µM | [8] |
| DG6 (Diosgenin derivative) | MDA-MB-468, MCF-7 (Breast) | IC50: 6.25 µg/mL, 6.81 µg/mL | [8] |
| 3d, 3i, 3k, 3m (quinazoline derivatives) | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good to excellent activity | [9] |
| 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS) | 41.25% Growth Inhibition | [10] |
| 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia) | 38.94%, 30.14%, 26.92% Growth Inhibition | [10] |
Experimental Protocols
MTT Cytotoxicity Assay: The in vitro anticancer activity of 5-methylisoxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Signaling Pathway for Anticancer Activity
Certain isoxazole-piperazine hybrids induce apoptosis and cell cycle arrest in liver cancer cells by modulating the Akt/p53 signaling pathway. The process is initiated by the generation of oxidative stress.[4]
Caption: Proposed mechanism of anticancer action for select isoxazole derivatives.[4]
Antimicrobial Activity
Derivatives of 5-methylisoxazole have shown significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][12]
Quantitative Antimicrobial Data
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 5-methylisoxazole-3-carboxamides (9, 13) | Bacillus subtilis | 6.25 µM | [6] |
| 5-methylisoxazole-3-carboxamides (19, 20) | Escherichia coli | 6.25 µM | [6] |
| 1,3,4-Oxadiazole derivatives (19) | E. coli, S. aureus, B. subtilis | Moderate to good activity | [13] |
| 5-methylisoxazole-4-carboxylic oxime esters (5g) | Botrytis cinerea | EC50: 1.95 µg/mL | [12] |
| 1,3,5-triazinane-2-thiones (6a-h) | B. subtilis, S. aureus, P. aeruginosa | Potent activity at 100 µg/mL | [3] |
Experimental Protocols
Broth Microdilution Method (for MIC determination): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6][14]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory and Analgesic Activity
The isoxazole nucleus is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs).[5] Many 5-methylisoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, often targeting cyclooxygenase (COX) enzymes.[15][16]
Quantitative Anti-inflammatory & Analgesic Data
| Compound | Assay | Activity | Reference |
| 4d, 4f (Sulfamethoxazole derivatives) | Acetic acid-induced writhing (Analgesic) | 58.33% & 57.76% pain inhibition (50 mg/kg) | [15] |
| 5b, 5c, 5d (2-(isoxazol-5-yl) phenyl sulfonates) | Carrageenan-induced paw edema (Anti-inflammatory) | Significant activity vs. Indomethacin | [5] |
| 5b, 5c, 5d (3,4-diphenylisoxazole derivatives) | Carrageenan-induced paw edema (Anti-inflammatory) | 75.68%, 74.48%, 71.86% edema inhibition (2h) | [16] |
| R3 (Isoxazole derivative) | 5-LOX Inhibition | IC50: 0.46 µM | [17] |
| R3 (Isoxazole derivative) | COX-2 Inhibition | IC50: 0.84 µM | [17] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., diclofenac sodium), and test groups.[16]
-
Compound Administration: The test compounds and standard drug are administered orally or via intraperitoneal injection. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3 hours) after the carrageenan injection.[16][18]
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.[5]
Other Biological Activities
Antitubercular Activity
5-Methylisoxazole-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Rv.
-
Experimental Protocol: The antitubercular activity is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of the bacteria. A blue to pink color change indicates bacterial growth, while the absence of a color change indicates inhibition.[6]
-
Quantitative Data: Compounds 10 and 14 showed significant activity with a MIC of 3.125 µM, while compounds 9 and 13 had a MIC of 6.25 µM.[6]
Carbonic Anhydrase Inhibition
Certain 5-methylisoxazole-4-carboxamide derivatives have been identified as inhibitors of the carbonic anhydrase (CA) enzyme.
-
Quantitative Data: Compound AC2 showed the most promising inhibitory activity with an IC50 of 112.3 ± 1.6 µM, followed by AC3 with an IC50 of 228.4 ± 2.3 µM.[8]
General Synthesis Approach
A common synthetic route to functionalized 5-methylisoxazole derivatives often starts from commercially available materials like 3-amino-5-methylisoxazole or 5-methylisoxazole-3-carboxylic acid.[3][19] The core is then elaborated through a series of reactions such as condensation, acylation, or cycloaddition to build the final target molecules.
Caption: Generalized synthetic workflow for 5-methylisoxazole derivatives.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. troindia.in [troindia.in]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 10. mdpi.com [mdpi.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
A Comprehensive Review of Synthetic Strategies for 3-Aminomethyl-5-Methylisoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among isoxazole-containing compounds, 3-aminomethyl-5-methylisoxazole and its analogs represent a class of molecules with significant therapeutic potential. These compounds often serve as key building blocks in the synthesis of more complex drug candidates, leveraging the isoxazole ring as a bioisostere for other functional groups and the aminomethyl side chain for introducing various pharmacophoric elements. This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies employed to prepare 3-aminomethyl-5-methylisoxazole analogs. It details key experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for enhanced clarity.
Core Synthetic Strategies
The synthesis of 3-aminomethyl-5-methylisoxazole analogs can be broadly categorized into two main approaches:
-
Construction of the Isoxazole Ring: These methods involve the formation of the isoxazole core from acyclic precursors, with the aminomethyl side chain or a precursor group already incorporated.
-
Functionalization of a Pre-formed Isoxazole Ring: These strategies commence with a pre-existing 5-methylisoxazole scaffold, which is subsequently elaborated to introduce the aminomethyl group and its derivatives.
This review will delve into specific synthetic routes within these categories, providing detailed experimental procedures and associated data.
I. Synthesis via Isoxazole Ring Formation
A common and versatile method for constructing the isoxazole ring is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Variations of this approach, along with other cyclization strategies, are detailed below.
From β-Ketonitriles and Hydroxylamine
A reliable method for preparing 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature. To favor the formation of the 3-amino isomer, the reaction is typically carried out at a pH between 7 and 8 and at a temperature at or below 45°C.
General Experimental Protocol:
A solution of the appropriate β-ketonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, water) is treated with a base (e.g., sodium acetate, sodium carbonate) to adjust the pH. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 45°C) for several hours. Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Acetylacetonitrile | Hydroxylamine hydrochloride, Sodium acetate | Water, 45°C | 3-Amino-5-methylisoxazole | 85 | [1] |
| 3-Oxo-pentanenitrile | Hydroxylamine hydrochloride, Sodium acetate | Water, 45°C | 3-Amino-5-ethylisoxazole | 82 | [1] |
Logical Workflow for Synthesis of 3-Aminoisoxazoles from β-Ketonitriles:
Caption: Synthesis of 3-aminoisoxazoles from β-ketonitriles.
II. Synthesis via Functionalization of a Pre-formed Isoxazole Ring
This approach offers the advantage of utilizing commercially available or readily synthesized 5-methylisoxazole derivatives as starting materials. Key intermediates in these synthetic routes include 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-3-carboxaldehyde.
From 5-Methylisoxazole-3-carboxylic Acid
5-Methylisoxazole-3-carboxylic acid is a versatile intermediate that can be converted to the corresponding carboxamide, which can then be further functionalized.
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives:
A common route involves the conversion of the carboxylic acid to the acid chloride, followed by reaction with a primary or secondary amine.
General Experimental Protocol:
5-Methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane, THF) and treated with the desired amine in the presence of a base (e.g., pyridine, triethylamine) at room temperature. The product is then isolated and purified.[2]
| Amine | Product | Yield (%) | Reference |
| Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | 85 | [2] |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 88 | [2] |
| Piperidine | (5-Methylisoxazol-3-yl)(piperidin-1-yl)methanone | 82 | [2] |
Reaction Scheme for Carboxamide Synthesis:
References
An In-depth Technical Guide on the Core Mechanism of Action of (5-Methylisoxazol-3-YL)methanamine hydrochloride
Introduction
(5-Methylisoxazol-3-YL)methanamine, also known as 3-(aminomethyl)-5-methylisoxazole, is a heterocyclic amine.[1][2] While comprehensive data on the hydrochloride salt form is limited, the core molecule is recognized as a metabolite of the isoxazole immunomodulatory drug, Leflunomide.[3][4] This guide delineates the primary and potential secondary mechanisms of action of (5-Methylisoxazol-3-YL)methanamine, drawing from research on its parent compound and structurally similar molecules. The primary mechanism elucidated is through the inhibition of dihydroorotate dehydrogenase (DHODH) by Leflunomide's active metabolite, A77 1726 (teriflunomide). A secondary potential mechanism, owing to its structural similarity to known neuroactive compounds, is the modulation of GABA-A receptors.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), in the body.[3][4] The principal mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][5]
By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[3] This has a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily dependent on the de novo pathway for pyrimidine supply.[3][5] This inhibition of lymphocyte proliferation is the basis for Leflunomide's efficacy as a disease-modifying antirheumatic drug (DMARD).[3] The antiproliferative effects of A77 1726 can be reversed by the addition of uridine, confirming the central role of pyrimidine synthesis inhibition.[5][6]
Beyond its effect on pyrimidine synthesis, A77 1726 has been shown to inhibit cyclo-oxygenase (COX)-2 activity and various tyrosine kinases at higher concentrations.[5] It may also induce heme oxygenase-1 (HO-1), which has anti-inflammatory effects.[7]
Signaling Pathway: DHODH Inhibition
Caption: Inhibition of DHODH by the active metabolite of Leflunomide, A77 1726.
Quantitative Data for A77 1726 (Teriflunomide)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Inhibition of Proliferation) | 6 µmol/L | Jurkat T cells | [6] |
| Therapeutic Serum Levels | 75–115 µmol/L | Rheumatoid Arthritis Patients | [5] |
Potential Secondary Mechanism of Action: GABA-A Receptor Agonism
(5-Methylisoxazol-3-YL)methanamine is structurally related to known GABA-A receptor agonists, such as muscimol.[8] The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[9][10]
GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ).[9][11] The specific subunit composition determines the pharmacological properties of the receptor.[9] Agonists like GABA and muscimol bind to the orthosteric site between the α and β subunits, increasing the frequency of channel opening.[10][11] Given the structural similarities, it is plausible that (5-Methylisoxazol-3-YL)methanamine could act as an agonist at certain GABA-A receptor subtypes, contributing to potential sedative, anxiolytic, or anticonvulsant effects. However, direct experimental evidence and quantitative data for this interaction are currently lacking in the reviewed literature.
Signaling Pathway: GABA-A Receptor Activation
Caption: Putative activation of the GABA-A receptor by (5-Methylisoxazol-3-YL)methanamine.
Experimental Protocols
DHODH Enzyme Inhibition Assay (A Representative Workflow)
This assay measures the ability of a compound to inhibit the activity of the DHODH enzyme.
References
- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 4. medtube.net [medtube.net]
- 5. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscimol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 5-Methylisoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of 5-methylisoxazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Anti-inflammatory and Analgesic Targets
5-Methylisoxazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have explored 5-methylisoxazole derivatives as selective COX-2 inhibitors.
Quantitative Data: COX-2 Inhibition by 5-Methylisoxazole Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | (Reference) | >100 | 0.30 | >333 | [1] |
| Compound 3e | 1,4-benzoxazine derivative | - | 0.57 | 242.4 | [1] |
| Compound 3f | 1,4-benzoxazine derivative | - | 0.61 | 221.3 | [1] |
| Compound 3r | 1,4-benzoxazine derivative | - | 0.72 | 186.8 | [1] |
| Compound 3s | 1,4-benzoxazine derivative | - | 0.68 | 205.1 | [1] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a general representation of a common method used to determine the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Test compounds are dissolved in DMSO and serially diluted to various concentrations.
-
The enzyme, test compound, and a cofactor (e.g., hematin) are pre-incubated in a buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The concentration of test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Signaling Pathway: Arachidonic Acid Metabolism
References
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Methylisoxazole Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a wide array of therapeutic agents. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of the discovery, history, and key applications of the 5-methylisoxazole pharmacophore, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways.
From Sulfa Drugs to Modern Therapeutics: A Historical Perspective
The journey of the 5-methylisoxazole pharmacophore in medicine is intrinsically linked to the evolution of antibacterial and anti-inflammatory drugs. While the isoxazole ring itself was known to chemists, its significance as a key building block for pharmaceuticals became apparent in the mid-20th century.
One of the earliest and most impactful introductions of the 5-methylisoxazole moiety into the clinical setting was with the advent of the sulfonamide antibiotic, sulfamethoxazole , in 1961.[1] This compound demonstrated the ability of the 5-methylisoxazole ring to act as a crucial component in mimicking p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase (DHPS) in bacteria and halting folic acid synthesis.
The 1960s also witnessed the development of the isoxazolyl penicillins, a new class of β-lactam antibiotics designed to combat the growing threat of penicillinase-producing Staphylococcus aureus. Oxacillin , synthesized in the early 1960s, and its chlorinated derivatives, cloxacillin and dicloxacillin, featured a 3-phenyl-5-methylisoxazole group.[2] This bulky side chain sterically hindered the action of β-lactamase enzymes, restoring the antibiotic efficacy of the penicillin core.
Later, the 5-methylisoxazole pharmacophore found a prominent role in the development of disease-modifying antirheumatic drugs (DMARDs) with the introduction of leflunomide . This immunomodulatory agent, and its active metabolite teriflunomide, highlighted the isoxazole ring's utility in designing inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3] The inhibition of this pathway curtails the proliferation of activated lymphocytes, which are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3]
Core Synthetic Methodologies and Experimental Protocols
The synthesis of drug molecules containing the 5-methylisoxazole pharmacophore often relies on the construction of key isoxazole-containing intermediates. Below are detailed experimental protocols for the synthesis of foundational molecules that showcase the versatility of this scaffold.
Synthesis of Sulfamethoxazole
The synthesis of sulfamethoxazole typically involves the condensation of 3-amino-5-methylisoxazole with a protected p-aminobenzenesulfonyl chloride, followed by deprotection.
Step 1: Synthesis of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide
To a solution of 3-amino-5-methylisoxazole in a suitable solvent such as pyridine, p-acetylaminobenzenesulfonyl chloride is added portion-wise at a controlled temperature. The reaction mixture is stirred for several hours until completion.
Step 2: Hydrolysis to Sulfamethoxazole
The resulting N-acetylated intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide.[4] The reaction mixture is heated to 80°C for approximately one hour.[4] After cooling, the pH is adjusted to 6 with acetic acid to precipitate the sulfamethoxazole.[4] The product is then filtered, washed with water, and dried to yield an off-white solid.[4]
Synthesis of Oxacillin
The synthesis of oxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride.
Step 1: Preparation of 5-Methyl-3-phenyl-4-isoxazolecarbonyl Chloride
5-Methyl-3-phenyl-4-isoxazolecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent like toluene to yield the corresponding acid chloride.[5]
Step 2: Condensation with 6-Aminopenicillanic Acid (6-APA)
6-APA is dissolved in an aqueous solution containing a base, such as sodium bicarbonate or ammonium hydroxide, to form the corresponding salt.[5][6] The solution of 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride in a suitable organic solvent is then added to the aqueous solution of the 6-APA salt under controlled pH and temperature.[5][6] After the reaction is complete, the oxacillin is extracted and purified. The sodium salt is often prepared by reacting the free acid with a source of sodium ions, such as sodium-2-ethylhexanoate.[5]
Synthesis of Leflunomide
Leflunomide is synthesized through the amidation of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline.
Step 1: Preparation of 5-Methylisoxazole-4-carbonyl Chloride
5-Methylisoxazole-4-carboxylic acid is reacted with thionyl chloride in a solvent like toluene, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 5-methylisoxazole-4-carbonyl chloride.[3][7]
Step 2: Amidation with 4-(Trifluoromethyl)aniline
The crude 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-(trifluoromethyl)aniline in the presence of a base, such as an alkali metal bicarbonate, in a suitable solvent system which can include water, ethyl acetate, or toluene.[7][8] The leflunomide product precipitates from the reaction mixture and can be isolated by filtration and further purified by recrystallization.[3][9]
Quantitative Bioactivity Data
The 5-methylisoxazole pharmacophore has been incorporated into a multitude of compounds targeting a diverse range of biological targets. The following tables summarize key quantitative bioactivity data for representative molecules.
| Compound | Target | Assay | IC50 / MIC | Reference |
| Sulfamethoxazole | Dihydropteroate Synthetase (DHPS) | Enzyme Inhibition | - | [10] |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | - | [10] | |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | - | [10] | |
| Oxacillin | Penicillin-Binding Proteins (PBPs) | - | - | [11] |
| Penicillin-resistant S. aureus | Minimum Inhibitory Concentration (MIC) | - | [2] | |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | - | [3] |
| TTI-4 | MCF-7 (Human Breast Cancer Cell Line) | Cell Viability (MTT Assay) | 2.63 µM | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of drugs containing the 5-methylisoxazole pharmacophore are a direct result of their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.
Sulfamethoxazole: Inhibition of Folate Synthesis
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfamethoxazole blocks the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.
Oxacillin: Disruption of Bacterial Cell Wall Synthesis
Oxacillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan.[11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By acylating the active site of PBPs, oxacillin inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death. The bulky 3-phenyl-5-methylisoxazole side chain protects the β-lactam ring from degradation by penicillinase enzymes.
Leflunomide: Inhibition of Pyrimidine Synthesis
Leflunomide's active metabolite, teriflunomide, is a selective and reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine synthesis pathway.[3] By inhibiting DHODH, leflunomide depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases, are particularly dependent on the de novo pathway and are thus more sensitive to the effects of leflunomide. This leads to cell cycle arrest and a reduction in the inflammatory response.
Conclusion
The 5-methylisoxazole pharmacophore has proven to be a remarkably versatile and enduring scaffold in drug discovery. From its early successes in antibacterial and anti-inflammatory agents to its continued exploration in modern therapeutic areas, this heterocyclic core continues to offer medicinal chemists a valuable tool for the design of novel and effective drugs. Its favorable physicochemical properties and synthetic accessibility ensure that the 5-methylisoxazole moiety will remain a prominent feature in the landscape of pharmaceutical sciences for the foreseeable future.
References
- 1. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 2. Oxacillin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. OXACILLIN SODIUM synthesis - chemicalbook [chemicalbook.com]
- 6. CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]
- 7. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 8. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Safety and Toxicity Landscape of (5-Methylisoxazol-3-YL)methanamine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylisoxazol-3-YL)methanamine hydrochloride, a member of the isoxazole class of compounds, presents a subject of interest within chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its safety and toxicity profile, based on currently available data. Due to the limited specific toxicological data for this compound, this paper also contextualizes its potential safety profile within the broader class of isoxazole derivatives. This guide summarizes key safety information, outlines general experimental protocols for toxicological assessment, and visualizes relevant workflows and potential biological pathways to support further research and development.
Introduction
This compound, identified by the CAS number 1050590-34-5, is a chemical compound with potential applications in various research and development sectors. The isoxazole ring is a key structural motif in numerous biologically active compounds, with derivatives exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Understanding the safety and toxicity profile of novel isoxazole derivatives like this compound is paramount for its potential utility and for ensuring safe handling and application.
This guide aims to provide a detailed technical overview of the known safety and toxicity data for this compound, supplemented with information on the broader isoxazole class to address the current data gaps.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1050590-34-5 | ChemUniverse |
| Molecular Formula | C5H8N2O.ClH | ChemUniverse |
| Molecular Weight | 148.59 g/mol | ChemUniverse |
| Appearance | Off-white solid | Thermo Fisher Scientific |
| Purity | 95% | ChemUniverse |
| Solubility | Water soluble | Thermo Fisher Scientific |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is classified with several hazard statements. The following tables summarize the identified hazards and recommended precautionary measures.
Hazard Identification
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Oral Toxicity | Thermo Fisher Scientific |
| Causes skin irritation | Skin Corrosion/Irritation | Thermo Fisher Scientific |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Thermo Fisher Scientific |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | Thermo Fisher Scientific |
First Aid Measures
| Exposure Route | First Aid Recommendation | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Thermo Fisher Scientific |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | Thermo Fisher Scientific |
| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | Thermo Fisher Scientific |
| Ingestion | Clean mouth with water. Get medical attention. | Thermo Fisher Scientific |
Toxicological Data
For the related compound 3-Amino-5-methylisoxazole , no definitive acute toxicity data is available, and it is stated that the chemical, physical, and toxicological properties have not been thoroughly investigated. Another related compound, (5-Methylisoxazol-3-yl)methanol , also lacks acute toxicity information.[7]
The broader class of isoxazole derivatives has been studied for various biological activities, and their toxicity profiles are diverse. Some derivatives have shown low toxicity and good bioactivity at low doses in preclinical studies.[3] In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some novel isoxazole derivatives have shown favorable pharmacokinetic profiles with no predicted toxicity.[8]
Experimental Protocols for Toxicological Assessment
Given the lack of specific toxicological data for this compound, a general experimental workflow for assessing the toxicity of a novel chemical compound is outlined below. These protocols are based on standard regulatory guidelines.
Acute Toxicity Studies
-
Objective: To determine the short-term adverse effects of a substance following a single exposure.
-
Methodology (based on OECD Guideline 423):
-
Test Animals: Typically rodents (e.g., rats or mice), healthy and of a specific age and weight range.
-
Dosage: A single dose of the test substance is administered via the intended route of exposure (e.g., oral, dermal, inhalation).
-
Procedure: A step-wise procedure is used where a group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next step.
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).
-
Data Collection: Observations of clinical signs, body weight changes, and gross pathology at necropsy are recorded. The LD50 value is estimated.
-
Skin Irritation/Corrosion Studies
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology (based on OECD Guideline 404):
-
Test System: Typically albino rabbits.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
-
Eye Irritation/Corrosion Studies
-
Objective: To evaluate the potential of a substance to cause damage to the eye.
-
Methodology (based on OECD Guideline 405):
-
Test System: Typically albino rabbits.
-
Procedure: A small amount of the test substance is instilled into one eye of the animal.
-
Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
-
Scoring: The severity of the eye reactions is scored to classify the substance.
-
The following diagram illustrates a general workflow for toxicological screening of a new chemical entity.
Potential Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been elucidated. However, the isoxazole scaffold is known to interact with various biological targets. For instance, some isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[9] Other derivatives have shown potential as anticancer agents by inducing apoptosis or inhibiting key enzymes in cancer signaling pathways.[4][5]
The following diagram illustrates a simplified, hypothetical inflammatory signaling pathway that could be modulated by a bioactive isoxazole derivative. This is a generalized representation and not specific to this compound.
Conclusion
The safety and toxicity profile of this compound is not yet fully characterized. The available data from safety data sheets indicate that it should be handled with care, as it is considered harmful if swallowed and can cause skin and eye irritation. There is a clear need for comprehensive toxicological studies to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals should exercise appropriate caution and implement robust safety protocols when working with this compound. The information on the broader class of isoxazole derivatives suggests a wide range of potential biological activities, highlighting the importance of thorough investigation to unlock the potential of compounds like this compound while ensuring their safety.
References
- 1. mdpi.com [mdpi.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
An In-depth Technical Guide on the Molecular Properties of C5H8N2O.HCl
This guide provides a detailed analysis of the molecular formula and weight of C5H8N2O.HCl, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy integration into research and development workflows.
Compound Identification and Components
The compound is the hydrochloride salt of a molecule with the base formula C5H8N2O. One common name for a compound with the formula C5H8N2O is Deoxythymine[1]. The hydrochloride (HCl) form indicates that the base molecule has been reacted with hydrogen chloride to form a salt, a common practice in pharmaceutical development to improve properties such as solubility and stability.
Molecular Formula and Weight
The combination of the base molecule (C5H8N2O) with hydrogen chloride (HCl) results in a new molecular formula and weight for the resulting salt.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Base Molecule | C5H8N2O | 112.13[1] |
| Acid | HCl | 36.46[2][3][4] |
| Salt | C5H9ClN2O | 148.59 |
Methodology for Molecular Weight Calculation
The total molecular weight of the salt C5H8N2O.HCl is determined by the summation of the molecular weights of its constituent parts: the base molecule and hydrogen chloride.
-
Base Molecule (C5H8N2O) Molecular Weight: The molecular weight of the base molecule, identified as having the formula C5H8N2O, is 112.13 g/mol [1]. This is calculated by summing the atomic weights of all atoms in the molecule: (5 x Carbon) + (8 x Hydrogen) + (2 x Nitrogen) + (1 x Oxygen).
-
Hydrogen Chloride (HCl) Molecular Weight: The molecular weight of hydrogen chloride is approximately 36.46 g/mol [2][3][4]. This is the sum of the atomic weights of hydrogen and chlorine.
-
Total Molecular Weight of the Salt: The final molecular weight of the salt is the sum of the molecular weights of the base and the acid: 112.13 g/mol + 36.46 g/mol = 148.59 g/mol .
Logical Relationship Diagram
The formation of the salt from its constituent components can be visualized as a straightforward addition reaction.
References
Methodological & Application
Application Notes and Protocols for the Use of (5-Methylisoxazol-3-YL)methanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylisoxazol-3-YL)methanamine hydrochloride is a versatile primary amine building block incorporating the 5-methylisoxazole scaffold. This heterocyclic motif is a prominent feature in a wide array of biologically active compounds and approved pharmaceuticals. The isoxazole ring system, being a bioisostere for various functional groups, imparts favorable physicochemical properties such as metabolic stability and improved pharmacokinetic profiles. The primary amine functionality of (5-Methylisoxazol-3-YL)methanamine serves as a key reactive handle for the construction of diverse molecular architectures through common organic transformations, including amide bond formation (acylation), sulfonamide synthesis, urea formation, and reductive amination. These reactions are fundamental in the synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.
This document provides detailed protocols for the application of this compound in several key organic synthesis reactions. The methodologies are presented with the aim of providing researchers with practical and reproducible procedures for the synthesis of novel isoxazole-containing derivatives.
Key Applications in Organic Synthesis
The primary amino group of this compound allows for its participation in a variety of nucleophilic reactions. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions. The primary applications of this building block include:
-
Acylation: Formation of amides through reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in many pharmaceutical agents.
-
Urea Formation: Reaction with isocyanates or other carbamoylating agents to produce substituted ureas.
-
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary or tertiary amine.
These transformations are crucial in medicinal chemistry for generating diverse compound libraries and for the synthesis of targeted drug candidates.
Experimental Protocols
The following sections provide detailed experimental procedures for the utilization of this compound in key synthetic transformations.
General Procedure for Acylation: Synthesis of N-((5-methylisoxazol-3-yl)methyl)amides
This protocol describes a general method for the acylation of this compound with an acyl chloride to form the corresponding amide.
Reaction Scheme:
Application Notes and Protocols for (5-Methylisoxazol-3-YL)methanamine hydrochloride in Drug Discovery
(5-Methylisoxazol-3-YL)methanamine hydrochloride is a versatile heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its isoxazole core is a privileged scaffold, appearing in numerous biologically active compounds. This document outlines the application of this compound as a synthetic intermediate for the discovery of novel therapeutic agents, providing data and protocols for derivatives synthesized from the closely related N-(5-methylisoxazol-3-yl) core structure.
Role as a Synthetic Scaffold
This compound is primarily utilized as a starting material for the synthesis of more complex molecules with a range of pharmacological activities. The primary amine group provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in the Development of Analgesic, Anti-inflammatory, and Antioxidant Agents
Derivatives of the N-(5-methylisoxazol-3-yl) scaffold have been investigated for their potential as analgesic, anti-inflammatory, and antioxidant agents. Specifically, a series of N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated.[1]
| Compound ID | Analgesic Activity (% Pain Inhibition at 50 mg/kg) | Antioxidant Activity (IC50 µg/µl) | Antibacterial Activity (MIC µg/ml) |
| 4a | - | - | 31.25 (vs. S. aureus, C. albicans, C. neoformans) |
| 4d | 58.33 | 38 ± 1.4 | - |
| 4f | 57.76 | 40 ± 0.59 | - |
| BHT (Standard) | - | 31 ± 0.70 | - |
Data extracted from in vivo and in vitro studies on synthesized sulfamethoxazole derivatives.[1]
Protocol 1: Synthesis of N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives
This protocol describes a general procedure for the synthesis of azo-linked N-(5-methylisoxazol-3-yl)benzene sulfonamide derivatives.[1]
-
Diazotization of Sulfamethoxazole: Dissolve sulfamethoxazole in a suitable solvent and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Coupling Reaction: In a separate vessel, dissolve the desired phenolic or enolic compound in an alkaline solution.
-
Azo Dye Formation: Slowly add the diazotized sulfamethoxazole solution to the coupling agent solution with constant stirring.
-
Purification: The resulting precipitate is filtered, washed, and recrystallized to yield the final product.
-
Characterization: Confirm the structure of the synthesized compounds using techniques such as FT-IR, ¹H-NMR, and elemental analysis.
Protocol 2: In Vivo Analgesic Activity (Tail-Flick Method)
-
Animal Model: Use Wistar rats or a similar rodent model.
-
Compound Administration: Administer the test compounds orally at a dose of 50 mg/kg body weight.
-
Analgesia Measurement: Measure the tail-flick latency (the time taken for the animal to withdraw its tail from a radiant heat source) at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) post-administration.
-
Data Analysis: Calculate the percentage of pain inhibition based on the increase in tail-flick latency compared to a control group.
Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Assay: Mix various concentrations of the test compounds with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Application in the Development of Antifungal and Anticancer Agents
The isomeric scaffold, (3-methylisoxazol-5-yl)methanamine, has been employed in the synthesis of novel antifungal and anticancer agents, highlighting the potential of the methylisoxazolyl methanamine core in these therapeutic areas.[2]
Antifungal Activity: Derivatives can be screened for their ability to inhibit the growth of various fungal strains.
Protocol 4: Antifungal Susceptibility Testing (Mycelium Growth Rate Method) [2]
-
Culture Preparation: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compounds.
-
Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea or Rhizoctonia cerealis) at the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.
-
Measurement: Measure the diameter of the fungal colony daily.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.
Anticancer Activity: The cytotoxic effects of synthesized derivatives can be evaluated against various cancer cell lines.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) [2]
-
Cell Culture: Seed cancer cells (e.g., Panc-1 or Caco-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Determine the cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for generating bioactive compounds.
Caption: Iterative drug discovery and development cycle.
References
Application Notes and Protocols for Safe Handling and Storage of (5-Methylisoxazol-3-YL)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of (5-Methylisoxazol-3-YL)methanamine hydrochloride. The protocols are designed to minimize risks and ensure the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a heterocyclic amine salt. While specific data for this exact compound is limited, the properties of similar isoxazole and amine hydrochloride compounds provide a basis for safe handling procedures.
Table 1: Physicochemical Data of Structurally Related Compounds
| Property | 3-Amino-5-methylisoxazole | (3-Methylisoxazol-5-yl)methanamine[1][2] | Methanamine hydrochloride[3] |
| Molecular Formula | C4H6N2O | C5H8N2O | CH5N·HCl |
| Molecular Weight | 98.10 g/mol | 112.13 g/mol [1][2] | 67.52 g/mol |
| Appearance | Crystalline | Solid | Off-white solid |
| Melting Point | 59 - 61 °C | Not available | Not available |
| Solubility | Not available | Soluble in water | Soluble in water |
Hazard Identification and Safety Precautions
Based on data for similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with inhalation, skin/eye contact, and ingestion.
Table 2: Hazard Summary and GHS Classifications for Related Compounds
| Hazard | 1-(3-Methylisoxazol-5-yl)methanamine[2] | Methanamine hydrochloride[3] | Benzo[c][4][5][6]thiadiazol-4-ylmethanamine hydrochloride[7] |
| GHS Pictograms | GHS06 (Toxic) | Warning | GHS07 (Harmful/Irritant) |
| Hazard Statements | H301: Toxic if swallowed[1] | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[7] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330 | P280, P305+P351+P338 |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.[8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[8][9]
Experimental Protocols
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Workflow for General Handling
Caption: General workflow for handling the compound.
-
Preparation: Before handling the compound, thoroughly review the Safety Data Sheets (SDS) of structurally similar chemicals.[10][11] Ensure all necessary Personal Protective Equipment (PPE) is worn.
-
Weighing and Transfer:
-
Dissolution:
-
When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
-
Ensure the glassware is appropriate for the solvent and reaction conditions.
-
-
Reaction:
-
Cleanup and Decontamination:
-
Wipe down all surfaces with an appropriate cleaning agent after use.
-
Wash all contaminated glassware thoroughly.
-
Proper storage is crucial to maintain the stability and integrity of this compound.
Logical Flow for Storage Decisions
Caption: Decision tree for appropriate storage.
-
General Storage: Store in a cool, dry, and well-ventilated place.[8] The recommended storage temperature should be noted from the supplier's information if available.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][14]
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic.[3] If the compound is observed to be hygroscopic, store it in a desiccator.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[15]
Immediate and appropriate action is necessary in the event of a spill or exposure.
Emergency Response Workflow
Caption: Emergency procedures for spills and exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][15] Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air.[14] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][14] Seek immediate medical attention.
-
Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][9]
-
For larger spills, control the source of the leak if possible. Contain the spill using inert absorbent material.
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9] Do not mix with other waste.
-
Contaminated Packaging: Dispose of as unused product.[9]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet for the specific compound and follow all institutional and regulatory guidelines.
References
- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Solubilization of (5-Methylisoxazol-3-YL)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the effective dissolution of (5-Methylisoxazol-3-YL)methanamine hydrochloride (CAS: 1050590-34-5). The information is intended to guide researchers in preparing stock solutions and working solutions for various in vitro and in vivo experimental settings. The protocols are based on established methodologies for structurally related compounds and provide a strong starting point for solubilization. Optimization may be required for specific applications.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1050590-34-5 | [1][2] |
| Molecular Formula | C₅H₈N₂O·HCl | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Synonyms | 3-Aminomethyl-5-methylisoxazole hydrochloride, (5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride | [3] |
Safety and Handling Precautions
Researchers should handle this compound with care in a well-ventilated laboratory environment, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for the hydrochloride salt is limited, the free base of a structurally similar compound is classified as toxic if swallowed.[4][5]
Recommended safety precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
IF ON SKIN: Wash with plenty of soap and water.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes.[3]
-
Immediately call a POISON CENTER or doctor/physician if exposure occurs.[3]
Recommended Solvents and Solubility
The hydrochloride salt form of (5-Methylisoxazol-3-YL)methanamine is expected to have good solubility in aqueous solutions. For creating high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended. The following table summarizes recommended solvents and provides qualitative solubility information based on protocols for structurally similar compounds.
| Solvent | Type | Expected Solubility | Notes |
| Water | Aqueous | Soluble | Recommended for final working solutions. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | Suitable for physiological pH applications. |
| Dimethyl Sulfoxide (DMSO) | Organic | High | Recommended for preparing high-concentration stock solutions.[6] |
| DMSO + PEG300 + Tween-80 + Saline | Co-solvent System | High | A common vehicle for in vivo studies, providing good solubility.[7] |
| DMSO + Corn Oil | Co-solvent System | High | An alternative vehicle for in vivo administration.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for later use and diluted into aqueous buffers for experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh 1.486 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Aid Solubilization (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.[6]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended.[7]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays or other experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Determine Final Concentration: Calculate the volume of the DMSO stock solution required to achieve the desired final concentration in your aqueous buffer.
-
Dilution: While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment.
Visual Schematics
Caption: Workflow for solvent selection and dissolution.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. CAS:1050590-34-5, 5-甲基-3-异恶唑甲胺盐酸盐-毕得医药 [bidepharm.com]
- 3. (5-Methyl-3-isoxazolyl)methylamine - High purity | EN [georganics.sk]
- 4. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assay Setup Using 5-Methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-methylisoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are foundational for assessing the cytotoxic, anti-apoptotic, and enzyme-inhibitory properties of these compounds.
Introduction
5-Methylisoxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt and p53 pathways.[2][3][4][5] This document outlines detailed protocols for essential in vitro assays to characterize the biological activity of 5-methylisoxazole derivatives.
Data Presentation: In Vitro Activity of 5-Methylisoxazole Derivatives
The following tables summarize the inhibitory activities of various 5-methylisoxazole derivatives against different cancer cell lines and enzymes, as reported in the literature.
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| TTI-6 | MCF-7 (Breast Cancer) | MTT | 1.91 | [6] |
| TTI-4 | MCF-7 (Breast Cancer) | MTT | 2.63 | [6] |
| Compound 22 | A549 (Lung Cancer) | MTT | 0.15 | [7] |
| Compound 22 | HeLa (Cervical Cancer) | MTT | 0.21 | [7] |
| Compound 22 | HepG2 (Liver Cancer) | MTT | 0.33 | [7] |
| Compound 22 | MCF-7 (Breast Cancer) | MTT | 0.17 | [7] |
| Compound 21 | A549 (Lung Cancer) | MTT | 0.29 | [7] |
| Compound 8 | HepG2 (Liver Cancer) | MTT | 3.8 | [8] |
| Compound 8 | A549 (Lung Cancer) | MTT | 3.5 | [8] |
| Compound 8 | SW620 (Colon Cancer) | MTT | 10.8 | [8] |
| Compound 7 | A549 (Lung Cancer) | MTT | 6.3 | [8] |
| Compound 7 | HepG2 (Liver Cancer) | MTT | 11 | [8] |
| Compound 3d | MCF-7 (Breast Cancer) | SRB | 43.4 | [9] |
| Compound 4d | MCF-7 (Breast Cancer) | SRB | 39.0 | [9] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | SRB | 35.9 | [9] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | SRB | 35.1 | [9] |
| Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| Compound C3 | 5-Lipoxygenase | Spectrophotometric | 8.47 | [10][11] |
| Compound C5 | 5-Lipoxygenase | Spectrophotometric | 10.48 | [10][11] |
| Compound C6 | 5-Lipoxygenase | Spectrophotometric | 3.67 | [10] |
| Compound C7 | 5-Lipoxygenase | Spectrophotometric | 10.51 | [10] |
| Compound C8 | 5-Lipoxygenase | Spectrophotometric | 9.80 | [10] |
Signaling Pathways Modulated by 5-Methylisoxazole Derivatives
Several 5-methylisoxazole derivatives exert their biological effects by modulating critical signaling pathways involved in cancer progression.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[2][5][12] Its aberrant activation is a common feature in many human cancers.[2] Some 5-methylisoxazole derivatives have been shown to inhibit this pathway, leading to anticancer effects.[7]
p53 Signaling Pathway
The p53 tumor suppressor protein plays a central role in preventing cancer formation by controlling the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[13][14][15] Some 5-methylisoxazole derivatives have been shown to activate the p53 pathway, leading to apoptosis in cancer cells.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Methylisoxazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the 5-methylisoxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cells treated with 5-methylisoxazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the 5-methylisoxazole derivatives for the desired time. Include untreated cells as a negative control.
-
Harvest Cells: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.[3]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
5-Methylisoxazole derivatives
-
ATP
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-methylisoxazole derivatives.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato)
-
Linoleic acid (substrate)
-
5-Methylisoxazole derivatives
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.[18]
-
Inhibitor Addition: Add the 5-methylisoxazole derivative at various concentrations. Include a vehicle control.
-
Pre-incubation: Incubate the mixture for 10 minutes at 25°C.[19]
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.[18]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm for a defined period (e.g., 6 minutes) at 25°C.[18][19]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value.
References
- 1. bosterbio.com [bosterbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for (5-Methylisoxazol-3-YL)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (5-Methylisoxazol-3-YL)methanamine hydrochloride as a versatile chemical building block in organic synthesis and drug discovery.
Introduction
(5-Methylisoxazol-3-YL)methanamine HCl is a valuable primary amine building block for the synthesis of a wide range of molecular entities. The isoxazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1] The presence of the 5-methyl group and the aminomethyl substituent at the 3-position of the isoxazole ring offers a unique structural motif for library synthesis and lead optimization in drug discovery programs. This building block is particularly useful for introducing the (5-methylisoxazol-3-yl)methyl group into target molecules via reactions such as amidation, reductive amination, and urea formation.
Applications
The primary amine functionality of (5-Methylisoxazol-3-YL)methanamine allows for its facile incorporation into a variety of molecular scaffolds. Key applications include:
-
Synthesis of Novel Carboxamides: Amide bond formation with carboxylic acids is a cornerstone of medicinal chemistry. This building block can be readily coupled with a diverse range of carboxylic acids to generate libraries of novel amides for biological screening. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity.[2]
-
Reductive Amination: Reaction with aldehydes and ketones under reductive conditions provides access to secondary and tertiary amines, enabling the exploration of structure-activity relationships.
-
Urea and Thiourea Synthesis: Treatment with isocyanates or isothiocyanates furnishes the corresponding ureas and thioureas, which are prevalent motifs in pharmacologically active compounds.
-
Sulphonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important class of therapeutic agents. The related compound sulfamethoxazole, an antibiotic, features a sulfonamide linkage to an isoxazole ring.[3]
The incorporation of the (5-methylisoxazol-3-yl)methyl moiety can influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity.
Experimental Protocols
The following is a representative protocol for the synthesis of an amide derivative using (5-Methylisoxazol-3-YL)methanamine HCl.
Protocol 1: Synthesis of N-((5-methylisoxazol-3-yl)methyl)benzamide
This protocol details the coupling of (5-Methylisoxazol-3-YL)methanamine HCl with benzoic acid using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
(5-Methylisoxazol-3-YL)methanamine HCl
-
Benzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add (5-Methylisoxazol-3-YL)methanamine HCl (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((5-methylisoxazol-3-yl)methyl)benzamide.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of N-((5-methylisoxazol-3-yl)methyl)benzamide.
| Parameter | Value |
| Reactants | |
| (5-Methylisoxazol-3-YL)methanamine HCl | 148.59 mg (1.0 mmol) |
| Benzoic acid | 122.12 mg (1.0 mmol) |
| HATU | 418.3 mg (1.1 mmol) |
| DIPEA | 0.52 mL (3.0 mmol) |
| Product | |
| N-((5-methylisoxazol-3-yl)methyl)benzamide | |
| Yield | 194.6 mg (90%) |
| Purity (by LC-MS) | >95% |
| Analytical Data | |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Expected Mass (M+H)⁺ | 217.09 |
| Observed Mass (M+H)⁺ | 217.10 |
Visualizations
References
Application Notes & Protocols for Testing the Biological Activity of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design and execution of in vitro assays to evaluate the biological activities of novel or synthesized isoxazole compounds. The protocols detailed below are foundational for screening and characterizing the anticancer, antimicrobial, and anti-inflammatory potential of this important class of heterocyclic compounds.
Overview of Isoxazole Compounds' Biological Activities
Isoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5][6] The isoxazole ring is a key moiety in several FDA-approved drugs and numerous compounds in clinical and preclinical development.[1] Key reported biological activities include:
-
Anticancer Activity: Isoxazole compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][7][8][9] Their mechanisms of action can involve the disruption of intracellular signaling pathways, inhibition of proteins crucial for oncogenesis like HSP90, and induction of apoptosis.[7][9][10]
-
Antimicrobial Activity: Many isoxazole derivatives exhibit potent antibacterial and antifungal properties.[1][11][12][13][14] They can act as either bactericidal or bacteriostatic agents, targeting essential microbial processes.[12]
-
Anti-inflammatory Activity: Isoxazole-containing compounds have been shown to possess significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][15][16][17]
The following sections provide detailed protocols for assessing these primary biological activities.
Experimental Design: A Tiered Approach
A logical and stepwise experimental workflow is crucial for the efficient evaluation of isoxazole compounds. A tiered approach, starting with broad screening and moving towards more specific mechanistic studies, is recommended.
Caption: Tiered experimental workflow for isoxazole compound screening.
Section A: Anticancer Activity Evaluation
A1. Protocol: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of isoxazole compounds on cancer cell lines.[8][18] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549-Lung, MCF7-Breast, HCT116-Colon)[8][19]
-
Normal (non-cancerous) cell line for selectivity testing (e.g., MRC-5)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Isoxazole compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using Trypsin-EDTA, count them, and adjust the cell suspension density.
-
Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well plate and incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[18]
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
A2. Data Presentation: Anticancer Activity
Summarize the IC50 values in a table for clear comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| ISO-001 | A549 | 10.2 | MRC-5 | >100 | >9.8 |
| ISO-002 | A549 | 5.8 | MRC-5 | 85.3 | 14.7 |
| Doxorubicin | A549 | 0.9 | MRC-5 | 2.1 | 2.3 |
| ISO-001 | MCF-7 | 15.4 | MRC-5 | >100 | >6.5 |
| ISO-002 | MCF-7 | 8.1 | MRC-5 | 85.3 | 10.5 |
| Doxorubicin | MCF-7 | 1.2 | MRC-5 | 2.1 | 1.8 |
¹ Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
A3. Potential Signaling Pathway Disruption
Isoxazole compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential mechanism of action via PI3K/Akt pathway inhibition.
Section B: Antimicrobial Activity Screening
B1. Protocol: Broth Microdilution for MIC & MBC
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of isoxazole compounds against various microbial strains.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[11]
-
Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)[12]
-
Mueller-Hinton Broth (MHB) for bacteria.[12]
-
RPMI-1640 medium for fungi.[12]
-
Sterile 96-well microtiter plates.
-
Isoxazole compounds dissolved in DMSO.
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).[12]
-
0.5 McFarland turbidity standard.
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates.
Procedure:
-
Inoculum Preparation:
-
Plate Preparation and Serial Dilution:
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest compound concentration with no visible microbial growth.[12]
-
-
MBC Determination:
-
Take 10 µL from each clear well (at and above the MIC) and spot-plate onto an appropriate agar plate (MHA or SDA).
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
B2. Data Presentation: Antimicrobial Activity
Tabulate the MIC and MBC values for a clear overview of antimicrobial potency.
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| ISO-003 | S. aureus | Positive | 16 | 32 |
| ISO-003 | E. coli | Negative | 64 | >128 |
| ISO-004 | S. aureus | Positive | 8 | 8 |
| ISO-004 | E. coli | Negative | 32 | 64 |
| Ciprofloxacin | S. aureus | Positive | 1 | 2 |
| Ciprofloxacin | E. coli | Negative | 0.5 | 1 |
| ISO-003 | C. albicans | N/A | 32 | 64 |
| Fluconazole | C. albicans | N/A | 4 | 16 |
Section C: Anti-inflammatory Activity Assessment
C1. Protocol: COX-1/COX-2 Inhibition Assay
This in vitro assay measures the ability of isoxazole compounds to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Isoxazole compounds dissolved in DMSO.
-
Standard COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well plates.
-
Microplate reader.
Procedure: (Note: Follow the specific instructions provided with the commercial assay kit. The following is a general outline.)
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the kit's manual.
-
Compound Addition:
-
Add 10 µL of various concentrations of the isoxazole compound or standard inhibitor to the appropriate wells.
-
Include a control well with 100% initial activity (enzyme without inhibitor).
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and briefly incubate to allow the inhibitor to bind.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Stop Reaction & Develop Color: Add a stopping reagent and a colorimetric substrate to develop a color proportional to the enzyme activity.
-
Data Acquisition:
-
Read the absorbance at the wavelength specified in the kit's manual.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
C2. Data Presentation: Anti-inflammatory Activity
Present the IC50 values to compare potency and selectivity for COX enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI)² |
| ISO-005 | 50.1 | 1.5 | 33.4 |
| ISO-006 | 12.3 | 10.8 | 1.1 |
| Celecoxib | 25.0 | 0.05 | 500 |
| Ibuprofen | 5.0 | 15.0 | 0.33 |
² COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for the COX-2 enzyme.
C3. Arachidonic Acid Cascade
Visualizing the target of inhibition within the arachidonic acid pathway provides context for the anti-inflammatory mechanism.
Caption: Inhibition of COX-2 in the arachidonic acid pathway.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (5-Methylisoxazol-3-YL)methanamine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylisoxazol-3-YL)methanamine is a versatile primary amine building block incorporating the privileged 5-methylisoxazole scaffold. This moiety is present in numerous biologically active compounds, making this amine an attractive starting point for the synthesis of diverse chemical libraries for drug discovery and development. Its derivatization allows for the systematic exploration of chemical space around the isoxazole core, enabling the generation of novel compounds with potential therapeutic applications. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent derivatization through common library synthesis reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation.
Synthesis of (5-Methylisoxazol-3-YL)methanamine
The synthesis of (5-Methylisoxazol-3-YL)methanamine can be achieved through a two-step sequence starting from the commercially available 3-(chloromethyl)-5-methylisoxazole. The initial step involves a nucleophilic substitution with a cyanide salt to form the key intermediate, 2-(5-methylisoxazol-3-yl)acetonitrile. Subsequent reduction of the nitrile yields the target primary amine.
Experimental Protocol: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile[1][2]
This protocol outlines the nucleophilic substitution of 3-(chloromethyl)-5-methylisoxazole with sodium cyanide.
Materials and Reagents:
-
3-(chloromethyl)-5-methylisoxazole
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.2 eq) in a minimal amount of water to create a concentrated aqueous solution. Caution: Sodium cyanide is highly toxic.
-
In a separate reaction vessel, dissolve 3-(chloromethyl)-5-methylisoxazole (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile.
-
Add the aqueous sodium cyanide solution to the organic solution and heat the biphasic mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and add water to dissolve any inorganic salts.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-(5-methylisoxazol-3-yl)acetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.
Experimental Protocol: Reduction of 2-(5-Methylisoxazol-3-yl)acetonitrile to (5-Methylisoxazol-3-YL)methanamine[3][4][5][6]
This protocol describes the reduction of the nitrile intermediate to the primary amine using lithium aluminum hydride.
Materials and Reagents:
-
2-(5-methylisoxazol-3-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(5-methylisoxazol-3-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-Methylisoxazol-3-YL)methanamine as a crude oil, which can be purified by distillation or column chromatography if necessary.
Derivatization of (5-Methylisoxazol-3-YL)methanamine for Library Synthesis
The following sections provide detailed protocols for the derivatization of (5-Methylisoxazol-3-YL)methanamine via four common reactions used in library synthesis.
Acylation
Acylation of the primary amine with a variety of acylating agents (e.g., acyl chlorides, anhydrides, or carboxylic acids with a coupling agent) provides a straightforward method to introduce diverse side chains and build a library of amides.
Materials and Reagents:
-
(5-Methylisoxazol-3-YL)methanamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or THF
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve (5-Methylisoxazol-3-YL)methanamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Sulfonylation
Reaction with various sulfonyl chlorides allows for the synthesis of a library of sulfonamides, which are important pharmacophores.
Materials and Reagents:
-
(5-Methylisoxazol-3-YL)methanamine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (5-Methylisoxazol-3-YL)methanamine (1.0 eq) in anhydrous pyridine or DCM.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reductive Amination
Reductive amination with a library of aldehydes or ketones introduces a wide range of substituents on the nitrogen atom, leading to secondary amines.
Materials and Reagents:
-
(5-Methylisoxazol-3-YL)methanamine
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing a solution of (5-Methylisoxazol-3-YL)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude secondary amine by column chromatography.
Urea and Thiourea Formation
The reaction of the primary amine with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively. These functional groups are prevalent in many bioactive molecules.
Materials and Reagents:
-
(5-Methylisoxazol-3-YL)methanamine
-
Isocyanate or Isothiocyanate (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve (5-Methylisoxazol-3-YL)methanamine (1.0 eq) in anhydrous THF or DCM in a dry flask under an inert atmosphere.
-
Add the corresponding isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to a few hours).
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude urea or thiourea derivative by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize typical yields for the derivatization of primary amines, which can be expected for the reactions with (5-Methylisoxazol-3-YL)methanamine. Actual yields may vary depending on the specific reagents, reaction scale, and purification efficiency.
Table 1: Representative Yields for Acylation
| Acylating Agent | Product Type | Typical Yield (%) |
| Acetyl Chloride | Acetamide | 85-95 |
| Benzoyl Chloride | Benzamide | 80-90 |
| Isobutyryl Chloride | Isobutyramide | 82-92 |
| Cyclohexanecarbonyl Chloride | Cyclohexanecarboxamide | 80-90 |
Table 2: Representative Yields for Sulfonylation
| Sulfonylating Agent | Product Type | Typical Yield (%) |
| p-Toluenesulfonyl Chloride | Tosylamide | 75-90 |
| Methanesulfonyl Chloride | Mesylamide | 80-95 |
| Benzenesulfonyl Chloride | Benzylsulfonamide | 70-85 |
| Dansyl Chloride | Dansylamide | 70-85 |
Table 3: Representative Yields for Reductive Amination
| Carbonyl Compound | Product Type | Typical Yield (%) |
| Benzaldehyde | Benzylamine | 70-85 |
| Cyclohexanone | Cyclohexylamine | 65-80 |
| Acetone | Isopropylamine | 60-75 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylamine | 75-90 |
Table 4: Representative Yields for Urea and Thiourea Formation
| Reagent | Product Type | Typical Yield (%) |
| Phenyl Isocyanate | Phenyl Urea | 90-98 |
| Ethyl Isocyanate | Ethyl Urea | 92-99 |
| Phenyl Isothiocyanate | Phenyl Thiourea | 88-97 |
| Allyl Isothiocyanate | Allyl Thiourea | 90-98 |
Visualizations
Application Notes and Protocols: High-Throughput Screening for Novel 5-Methylisoxazole Analog Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] Specifically, the 5-methylisoxazole scaffold serves as a valuable starting point for the development of novel therapeutic agents.[4][5][6] High-throughput screening (HTS) is a crucial methodology in drug discovery for rapidly identifying active compounds from large chemical libraries.[7][8] This document provides a detailed protocol for a high-throughput screening campaign designed to identify and characterize 5-methylisoxazole analogs that modulate the activity of a key signaling pathway implicated in disease.
For the purpose of this protocol, we will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify inhibitors of a hypothetical protein kinase, "Kinase-X," a common target for isoxazole-containing compounds.[9][10][11] TR-FRET assays are well-suited for HTS due to their homogeneous format, sensitivity, and reduced interference from fluorescent compounds.[10][12]
Assay Principle
The LanthaScreen® TR-FRET kinase binding assay is a competitive binding assay used to identify inhibitors that displace a fluorescently labeled tracer from the kinase active site. The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a high TR-FRET signal. Small molecule inhibitors that bind to the kinase active site will displace the tracer, leading to a decrease in the TR-FRET signal. This reduction in signal is proportional to the inhibitory activity of the compound.[9][11]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Kinase-X, GST-tagged | Fictional | KIN-X-001 |
| LanthaScreen® Tb-anti-GST Antibody | Thermo Fisher | PV3550 |
| Kinase Tracer-236 | Thermo Fisher | PV5592 |
| 5X Kinase Buffer A | Thermo Fisher | PV3189 |
| ATP | Sigma-Aldrich | A7699 |
| DTT | Sigma-Aldrich | D0632 |
| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 |
| 384-well low-volume microplates | Corning | 3676 |
| 5-Methylisoxazole Analog Library | In-house or Commercial | N/A |
| Positive Control (Staurosporine) | Sigma-Aldrich | S4400 |
Primary High-Throughput Screening Protocol (384-well format)
-
Compound Plating :
-
Prepare a 10 mM stock solution of each 5-methylisoxazole analog in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound solution into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
For control wells, dispense 20 nL of DMSO (negative control) or 20 nL of a 10 mM staurosporine solution (positive control).
-
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer by diluting the 5X Kinase Buffer A with deionized water and supplementing with DTT to a final concentration of 2 mM.
-
Prepare the Kinase/Antibody master mix by diluting Kinase-X and Tb-anti-GST antibody in 1X Kinase Buffer to final concentrations of 5 nM and 2 nM, respectively.
-
Prepare the Tracer/ATP master mix by diluting Tracer-236 and ATP in 1X Kinase Buffer to final concentrations of 10 nM and 10 µM, respectively.
-
-
Assay Procedure :
-
Dispense 10 µL of the Kinase/Antibody master mix into all wells of the compound-plated 384-well plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Dispense 10 µL of the Tracer/ATP master mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar®) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein/tracer).[9]
-
The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
Data Analysis and Hit Selection
-
Quality Control : The quality and robustness of the HTS assay are evaluated using the Z'-factor.[7] The Z'-factor is calculated using the signals from the positive (inhibitor) and negative (DMSO) controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[13]
Z'-factor = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
Hit Identification : Primary hits are identified based on their inhibitory activity. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.
Percent Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
Confirmatory and Dose-Response Protocol
-
Compound Re-sourcing : "Cherry-pick" the primary hits from the library for dose-response analysis.
-
Dose-Response Plating : Create a 10-point, 3-fold serial dilution of each hit compound in DMSO, starting from a 10 mM stock. Dispense 20 nL of each concentration into a 384-well plate.
-
Assay Procedure : Follow the same procedure as the primary screen.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Data Presentation
Table 1: Primary HTS Assay Parameters
| Parameter | Value |
| Assay Volume | 20 µL |
| Plate Format | 384-well |
| Compound Concentration | 10 µM |
| Kinase-X Concentration | 5 nM |
| Tb-anti-GST Antibody Conc. | 2 nM |
| Tracer-236 Concentration | 10 nM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 minutes |
| Z'-factor | > 0.5 |
Table 2: Hypothetical Dose-Response Data for a Confirmed Hit
| Compound ID | IC50 (µM) | Hill Slope | R2 |
| 5MI-Analog-001 | 0.85 | 1.2 | 0.992 |
| 5MI-Analog-002 | 1.52 | 0.9 | 0.985 |
| 5MI-Analog-003 | > 20 | N/A | N/A |
| Staurosporine | 0.015 | 1.1 | 0.998 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 6. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Preparation and Evaluation of FLT3 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[2][4] Consequently, FLT3 has emerged as a key therapeutic target for the development of kinase inhibitors in AML.[4][5]
This document provides detailed application notes and protocols for the synthesis and evaluation of FLT3 inhibitors. It is intended to guide researchers, scientists, and drug development professionals in the preclinical assessment of novel compounds targeting FLT3.
FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling molecules, initiating downstream cascades such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for normal hematopoiesis. In AML with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to ligand-independent and uncontrolled activation of these pro-proliferative and anti-apoptotic signaling pathways.[1][6]
Data Presentation: In Vitro Activity of FLT3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several representative FLT3 inhibitors against AML cell lines harboring the FLT3-ITD mutation.
Table 1: Biochemical Potency of FLT3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Gilteritinib | FLT3 | 0.92 | [1] |
| Quizartinib | FLT3 | 0.31 ± 0.05 | [1] |
| Midostaurin | FLT3 | ~10 | [1] |
| Sorafenib | FLT3 | 5 | [1] |
| LT-171-861 | FLT3 | 1.8 (MV4-11), 1.3 (MOLM-13) | [2] |
| Ponatinib | FLT3-ITD+ cells | < 4 | [7] |
| Cabozantinib | FLT3-ITD+ cells | < 4 | [7] |
Table 2: Cellular Potency of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Gilteritinib | MV4-11 | 0.92 | [1] |
| Quizartinib | MV4-11 | 0.31 ± 0.05 | [1] |
| MOLM-13 | 0.62 ± 0.03 | [1] | |
| Midostaurin | MV4-11 | ~10 | [1] |
| MOLM-13 | ~200 | [5][8] | |
| Sorafenib | MV4-11 | 5 | [1] |
| LT-171-861 | MV4-11 | 1.8 | [2] |
| MOLM-13 | 1.3 | [2] | |
| Crotonoside | MV4-11 | 11,600 ± 2,700 | [9] |
| MOLM-13 | 12,700 ± 3,300 | [9] | |
| RGFP966 | MV4-11 | 3,600 ± 700 | [9] |
| MOLM-13 | 2,800 ± 900 | [9] |
Experimental Protocols
The following section provides detailed methodologies for key experiments in the preclinical evaluation of FLT3 inhibitors.
General Synthesis of Pyrimidine-Based FLT3 Inhibitors
This protocol describes a generalized two-step synthesis for pyrimidine-based FLT3 inhibitors, a common scaffold for this class of compounds.[10][11]
Step 1: Synthesis of Intermediate [10]
-
To a solution of a substituted aryl chloride in a suitable solvent (e.g., butanol), add an equimolar amount of the desired amine or alcohol.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the mixture under reflux for an appropriate time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate pyrazolopyrimidine derivative.
Step 2: Suzuki Coupling for Final Compound [10]
-
To a mixture of the intermediate from Step 1, a suitable boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent system such as a mixture of toluene, ethanol, and water, add a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the inhibitor's potency against the FLT3 enzyme.[12][13][14]
Materials:
-
Recombinant FLT3 kinase (wild-type or mutant)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, set up the kinase reaction by adding the FLT3 enzyme, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FLT3 inhibitors on the viability and proliferation of AML cell lines.[3][15][16][17]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in a final volume of 100 µL per well.[15]
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test inhibitor and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16][17]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly and incubate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of FLT3 and its downstream target STAT5, confirming the mechanism of action at a cellular level.[18][19]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with varying concentrations of the test inhibitor for a specified time (e.g., 2 hours).[19]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To assess the phosphorylation of other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-p-STAT5, total FLT3, total STAT5, and β-actin).
References
- 1. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. benchchem.com [benchchem.com]
- 19. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Methylisoxazol-3-YL)methanamine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Isoxazole Ring Formation
Question: We are experiencing low yields during the initial formation of the 5-methylisoxazole ring. What are the common causes and how can we optimize this step?
Answer: Low yields in the synthesis of the 5-methylisoxazole ring, typically from a β-dicarbonyl compound equivalent and hydroxylamine, can arise from several factors:
-
Incomplete Reaction: Ensure a slight excess of hydroxylamine hydrochloride and an adequate amount of a mild base (e.g., sodium bicarbonate) are used to neutralize the formed HCl.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. Refluxing in a suitable solvent like ethanol is a common practice, but optimization may be required for your specific substrates.
-
Decomposition of Reactants or Products: The starting materials or the isoxazole product might be unstable under prolonged heating or harsh basic/acidic conditions.
-
Side Reactions: The dimerization of the in situ generated nitrile oxide to form furoxan is a common side reaction that can significantly reduce the yield.
Solutions:
-
Carefully control the stoichiometry of reactants.
-
Optimize reaction temperature and time through small-scale trials.
-
Consider the in situ generation of nitrile oxides at low temperatures to minimize dimerization.[1]
-
If generating nitrile oxide from a hydroximoyl chloride, use a slow addition of a suitable base.
Issue 2: Inefficient Reduction of 5-Methylisoxazole-3-carbonitrile
Question: We are attempting to synthesize (5-Methylisoxazol-3-YL)methanamine by reducing the corresponding nitrile, but the reaction is sluggish or incomplete. What are the potential reasons for this?
Answer: The reduction of a nitrile on a heterocyclic system like isoxazole can be challenging. Potential issues include:
-
Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, properly stored reagent and anhydrous solvents.
-
Catalyst Poisoning (for Catalytic Hydrogenation): The nitrogen and oxygen atoms in the isoxazole ring can sometimes coordinate to the metal catalyst (e.g., Palladium, Nickel), leading to deactivation.
-
Substrate-Specific Steric Hindrance: The accessibility of the nitrile group to the reducing agent might be sterically hindered by the isoxazole ring or other substituents.
-
Isoxazole Ring Opening: Under certain reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to byproducts.
Solutions:
-
When using LiAlH₄, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
For catalytic hydrogenation, screen different catalysts (e.g., Raney Nickel, Palladium on Carbon) and reaction conditions (pressure, temperature, solvent).
-
Consider using alternative reducing agents like borane complexes (e.g., BH₃-THF) which might offer different selectivity.
-
Monitor the reaction closely by TLC or LC-MS to avoid over-reduction and ring opening.
Issue 3: Formation of Impurities during Amination of 3-(Chloromethyl)-5-methylisoxazole
Question: We are using the Gabriel synthesis to introduce the amine functionality from 3-(chloromethyl)-5-methylisoxazole but are observing significant byproduct formation. What are the likely impurities and how can they be minimized?
Answer: The Gabriel synthesis is a robust method for preparing primary amines, but side reactions can occur:
-
Elimination Reaction: The starting material, 3-(chloromethyl)-5-methylisoxazole, can undergo elimination of HCl to form a vinyl species, especially in the presence of a strong, sterically hindered base.
-
Over-alkylation: While less common in the Gabriel synthesis, if other aminating agents are used (like ammonia), over-alkylation to form secondary and tertiary amines can be a significant issue.
-
Hydrolysis of Phthalimide: Incomplete reaction or exposure to moisture during workup can lead to the hydrolysis of the phthalimide group.
Solutions:
-
Use a non-hindered base like potassium carbonate to deprotonate phthalimide.
-
Ensure anhydrous reaction conditions to prevent hydrolysis.
-
After the alkylation step, use hydrazine hydrate for the efficient cleavage of the phthalimide group to release the desired primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Reduction of 5-Methylisoxazole-3-carbonitrile: This involves the synthesis of the nitrile precursor followed by its reduction to the primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Amination of 3-(Halomethyl)-5-methylisoxazole: This route involves the preparation of a 3-(halomethyl)-5-methylisoxazole (e.g., chloromethyl derivative) followed by a nucleophilic substitution with an amine source, such as in the Gabriel synthesis using potassium phthalimide.
Q2: How can I monitor the progress of the nitrile reduction reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture should be compared with a spot of the starting nitrile. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the amine) at a lower Rf value indicates the progress of the reaction. Staining the TLC plate with ninhydrin can help visualize the amine product.
Q3: What is the best way to purify the final product, this compound?
A3: The free amine is typically a basic compound and can be purified by column chromatography on silica gel. It is often recommended to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to prevent streaking on the column. After purification of the free base, the hydrochloride salt can be formed by dissolving the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent (e.g., HCl in dioxane). The hydrochloride salt will then precipitate and can be collected by filtration.
Q4: Can the isoxazole ring be unstable during the synthesis?
A4: Yes, the isoxazole ring can be sensitive to certain reaction conditions. Strong reducing conditions, particularly with some catalytic hydrogenation methods, can lead to the cleavage of the N-O bond. Also, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring opening or degradation. It is crucial to carefully control the reaction conditions and monitor for the formation of any byproducts indicating ring instability.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (for related substrates) |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | High reactivity, generally good yields | Moisture sensitive, pyrophoric, reduces many other functional groups | 70-90% |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas (from balloon to high pressure), various solvents (e.g., MeOH, EtOH, THF) | "Greener" than metal hydrides, can be selective | Catalyst can be poisoned, potential for ring opening | 60-85% |
| Borane Complexes (e.g., BH₃-THF) | Anhydrous THF, 0 °C to reflux | Can be more selective than LiAlH₄ | May be less reactive towards some nitriles | 65-80% |
Note: Yields are highly substrate-dependent and the provided ranges are for general nitrile reductions on heterocyclic systems. Specific optimization for (5-Methylisoxazol-3-YL)methanamine is recommended.
Experimental Protocols
General Protocol for the Reduction of 5-Methylisoxazole-3-carbonitrile using LiAlH₄
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 5-methylisoxazole-3-carbonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified (5-Methylisoxazol-3-YL)methanamine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Synthetic routes to this compound.
References
Troubleshooting solubility issues with (5-Methylisoxazol-3-YL)methanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methylisoxazol-3-YL)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrochloride salt of the primary amine (5-Methylisoxazol-3-YL)methanamine. It is a chemical compound often used as a building block in medicinal chemistry and drug discovery. The hydrochloride salt form is generally favored for its improved stability and solubility in aqueous media compared to the free base.
Q2: What are the general solubility characteristics of this compound?
Expected Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine and isoxazole ring promote solubility in these solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can solvate the cation and anion, but the dissolution process may be slower compared to protic solvents. |
| Less Polar | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | The high polarity of the salt limits its solubility in less polar organic solvents. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | The significant difference in polarity between the salt and these solvents prevents dissolution. |
Q3: My compound is not dissolving in water. What could be the issue?
A3: Several factors can contribute to the poor aqueous solubility of this compound:
-
pH of the solution: The pH of the water can affect the equilibrium between the salt and its free base. If the pH is too high (basic), the amine hydrochloride can convert to the less soluble free base, causing it to precipitate out of solution.[1]
-
Concentration: You may be exceeding the solubility limit of the compound at the given temperature.
-
Temperature: Solubility is often temperature-dependent. Room temperature water may not be sufficient for higher concentrations.
-
Purity of the compound: Impurities can significantly impact solubility.
-
Disproportionation: In some cases, a hydrochloride salt in an aqueous suspension can disproportionate into the free base and hydrochloric acid, which can affect dissolution.[2]
Troubleshooting Guide
Issue: The compound is not dissolving or is forming a precipitate in my aqueous buffer.
This troubleshooting workflow can help you diagnose and resolve solubility issues.
References
Technical Support Center: Purification of 5-Methylisoxazole Amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-methylisoxazole amine derivatives. The following guides and FAQs address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 5-methylisoxazole amine derivative appears to be degrading on silica gel. What are my alternative purification options?
A1: Degradation on acidic silica gel is a common issue for sensitive heterocyclic compounds.[1] Consider these alternatives:
-
Alternative Stationary Phases :
-
Non-Chromatographic Techniques :
-
Acid-Base Extraction : This classic technique is highly effective for separating basic amines from neutral or acidic impurities. The amine is protonated with an acid to become water-soluble, allowing for separation from impurities left in the organic phase.[2][3]
-
Recrystallization : If your compound is a solid, recrystallization is a powerful method for achieving high purity.[2] Finding the right solvent system where the compound's solubility differs significantly with temperature is key.[4]
-
Supercritical Fluid Chromatography (SFC) : SFC uses supercritical CO2 with a polar co-solvent (like methanol) and is highly effective for purifying polar and basic compounds, often providing superior peak shapes compared to normal-phase HPLC.[2]
-
Q2: I am observing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A2: Peak tailing for amine derivatives on silica gel is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[4] To mitigate this:
-
Incorporate a Basic Additive : Add a small amount of a base like triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-2%) to your mobile phase.[4] This additive competes with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a Different Stationary Phase : As mentioned in Q1, switching to a more inert phase like neutral alumina or using reversed-phase chromatography can prevent this issue.[1]
Q3: How can I effectively purify a highly polar 5-methylisoxazole amine derivative?
A3: Purifying highly polar compounds can be challenging. Here are some effective strategies:
-
Use a More Polar Mobile Phase : In normal-phase chromatography, you may need to use highly polar solvent systems, such as dichloromethane/methanol or even add a small percentage of acetic acid or ammonium hydroxide to the methanol.[4]
-
Reversed-Phase HPLC : This technique is often better suited for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[4]
-
Preparative HPLC : This method offers higher resolution and a broader selection of stationary and mobile phases, making it a powerful tool for difficult separations.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Product Recovery After Column Chromatography
| Potential Cause | Troubleshooting & Optimization |
|---|---|
| Irreversible Adsorption | Your compound may be binding too strongly to the silica gel.[5] Deactivate the silica by pre-treating it with a base like triethylamine or switch to a less acidic stationary phase such as neutral alumina.[1][5] |
| Compound Instability | The derivative might be degrading during the purification process.[6] Use flash chromatography to minimize the time the compound spends on the column and work quickly.[5] |
| Work-up Losses | Significant product loss can happen during extractions and solvent transfers.[6] Ensure your extraction technique is efficient and try to minimize the number of transfers. |
| Co-elution | The product is eluting with impurities. Optimize your mobile phase by running a gradient elution or experimenting with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).[5] |
Issue 2: Product "Oils Out" Instead of Crystallizing During Recrystallization
| Potential Cause | Troubleshooting & Optimization |
|---|---|
| High Solute Concentration | The solution is supersaturated, preventing crystal lattice formation. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[5] |
| Melting Point Lower than Solvent Boiling Point | The compound melts in the hot solvent before it can crystallize.[4] Try using a lower-boiling point solvent or a binary solvent system.[4] |
| Rapid Cooling | Cooling the solution too quickly can favor oiling out over crystallization. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5] |
| Lack of Nucleation Sites | Crystal growth needs a starting point. Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound to induce crystallization.[5][6] |
| Residual Solvent | Volatile organic solvents from a previous step may still be present.[6] Ensure all prior solvents are thoroughly removed under reduced pressure before attempting recrystallization.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying a basic 5-methylisoxazole amine derivative.
-
Mobile Phase Selection : Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A common system for isoxazole derivatives is a gradient of ethyl acetate in n-hexane. For basic compounds, add 0.5-1% triethylamine to the mobile phase to prevent tailing.[5] Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing : Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading : If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.[4]
-
-
Elution : Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[5]
-
Fraction Collection & Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.[4] Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Example Gradient Elution for Silica Gel Chromatography
| Mobile Phase Composition | Eluting Compounds |
|---|---|
| 0 - 20% Ethyl Acetate in n-Hexane | Non-polar impurities |
| 20 - 50% Ethyl Acetate in n-Hexane | Target 5-methylisoxazole amine derivative (optimization required) |
| 50 - 100% Ethyl Acetate in n-Hexane | More polar impurities |
Based on a typical protocol for a related compound.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for separating a basic amine from neutral or acidic impurities.[2]
-
Dissolution : Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[2][7]
-
Acidic Wash : Transfer the organic solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously to protonate the amine, making it soluble in the aqueous layer.[2]
-
Layer Separation : Allow the layers to separate. Drain the lower aqueous layer containing the protonated amine salt. Wash the organic layer again with the acid solution to ensure complete extraction.[2]
-
Basification : Combine all aqueous layers in a flask and cool it in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic. This will deprotonate the amine, causing it to precipitate or form an immiscible layer.[2]
-
Back-Extraction : Extract the purified free amine back into an organic solvent (e.g., dichloromethane).[2]
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amine.[2]
Visualized Workflows and Logic Diagrams
Caption: General purification workflow for 5-methylisoxazole amine derivatives.
Caption: Decision tree for troubleshooting low product recovery.
Caption: Logical workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Technical Support Center: Stability of (5-Methylisoxazol-3-YL)methanamine hydrochloride in Aqueous Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with (5-Methylisoxazol-3-YL)methanamine hydrochloride. Please note that detailed stability data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide provides a framework for approaching stability studies based on the chemical properties of the molecule and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in an aqueous solution is likely influenced by several factors, including:
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pH: The isoxazole ring can be susceptible to opening under certain pH conditions, particularly strong acidic or basic environments. The primary amine group's protonation state will also be pH-dependent, which can influence its reactivity.
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][2] It is crucial to determine the compound's thermal lability.
-
Light: Many pharmaceutical compounds are photosensitive.[3][4] Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of metal ions or light.
Q2: What are the potential degradation pathways for this compound?
Based on the structure, potential degradation pathways include:
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Hydrolysis of the Isoxazole Ring: The isoxazole ring may undergo cleavage under hydrolytic stress (acidic or basic conditions). This is a known degradation pathway for some isoxazole-containing drugs.
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Oxidation: The methanamine group could be susceptible to oxidation.
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Photodegradation: The aromatic isoxazole ring and the amine functionality could be chromophores that absorb light, leading to photolytic cleavage or rearrangement.
Q3: What analytical methods are recommended for studying the stability of this compound?
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[1][2][5] The most common and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][6]
-
Method Development: A gradient elution method is often necessary to resolve the parent peak from various degradants.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity and provide UV spectra of the degradants, which can aid in their identification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of degradation products by providing molecular weight information.[7][8]
Troubleshooting Guide
Q: My compound appears to be degrading very rapidly under hydrolytic stress conditions. What should I do?
A: If you observe rapid degradation (e.g., >20-30% in the initial time point), consider the following adjustments to your experimental protocol:
-
Milder Conditions: Reduce the concentration of the acid or base (e.g., from 1N HCl to 0.1N or 0.01N HCl).
-
Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 80°C).
-
Shorter Time Points: Sample at earlier time points to better characterize the degradation kinetics.
Q: I am observing poor mass balance in my stability study. What could be the cause?
A: Poor mass balance (where the sum of the assay of the parent compound and the known degradants is significantly less than 100%) can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to the UV detector.
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost from the sample.
-
Precipitation: The parent compound or its degradants may precipitate out of the solution. Visually inspect your samples.
-
Adsorption: The compound or its degradants may adsorb to the surface of the container (e.g., glass or plastic vial).
-
Inappropriate Analytical Method: The chromatographic method may not be retaining all the degradation products.
Q: The degradation product peaks are not well-resolved from the main peak in my HPLC chromatogram. What can I do to improve the separation?
A: To improve chromatographic resolution, you can try the following:
-
Modify the Mobile Phase Gradient: Adjust the slope of the gradient to provide more separation power where the peaks of interest are eluting.
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity.
-
Adjust the pH of the Aqueous Mobile Phase: Small changes in pH can significantly impact the retention of ionizable compounds.
-
Try a Different Column: Use a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
Lower the Flow Rate: This can sometimes improve peak shape and resolution.
Experimental Protocols
The following are generalized protocols for forced degradation studies. The specific conditions should be optimized for this compound. The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[9]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Hydrolytic Stability
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Dilute and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of water.
-
Incubate and sample as described above.
-
Oxidative Degradation
-
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute and analyze by HPLC.
Photostability
-
Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[3][4]
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.
-
Sample the exposed and control solutions at appropriate time points and analyze by HPLC.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Also, expose the aqueous solution to the same elevated temperature.
-
Sample at various time points, dissolve the solid sample in a suitable solvent, dilute both samples, and analyze by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | Data to be filled | Data to be filled | Observations |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 h | Data to be filled | Data to be filled | Observations |
| Neutral Hydrolysis | Water | 60°C | 24 h | Data to be filled | Data to be filled | Observations |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Data to be filled | Data to be filled | Observations |
| Photolytic | ICH Q1B | Room Temp | As per ICH | Data to be filled | Data to be filled | Observations |
| Thermal (Solid) | - | 70°C | 48 h | Data to be filled | Data to be filled | Observations |
| Thermal (Solution) | - | 70°C | 48 h | Data to be filled | Data to be filled | Observations |
Visualizations
The following diagrams illustrate a general workflow for a forced degradation study and a hypothetical degradation pathway for the isoxazole ring.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biomedres.us [biomedres.us]
- 6. sciencegate.app [sciencegate.app]
- 7. researchgate.net [researchgate.net]
- 8. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions of (5-Methylisoxazol-3-YL)methanamine
Welcome to the technical support center for the optimization of coupling reactions involving (5-Methylisoxazol-3-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with (5-Methylisoxazol-3-YL)methanamine?
A1: The primary amine functionality of (5-Methylisoxazol-3-YL)methanamine makes it a versatile building block for several key coupling reactions, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides is one of the most frequent applications.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides or triflates to form N-aryl derivatives.
-
Suzuki-Miyaura Coupling: While the amine itself is not directly involved, a halogenated derivative of (5-Methylisoxazol-3-YL)methanamine can be used in palladium-catalyzed cross-coupling reactions with boronic acids to introduce aryl or vinyl substituents onto the isoxazole ring.
Q2: Are there any known stability issues with the isoxazole ring under typical coupling conditions?
A2: The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring-opening, especially at elevated temperatures.[1] This is an important consideration when selecting bases and reaction temperatures for coupling reactions. Strong bases should be used with caution, and milder basic conditions are often preferred.
Q3: How does the 5-methylisoxazol-3-yl group affect the nucleophilicity of the primary amine?
A3: The isoxazole ring is an electron-withdrawing heterocycle, which can reduce the nucleophilicity of the adjacent primary amine compared to a simple alkylamine. This may necessitate the use of more potent activating agents or longer reaction times for amide coupling and may influence catalyst and ligand choice in cross-coupling reactions.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield of the desired amide.
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | Use a more powerful coupling reagent such as HATU or COMU, especially for sterically hindered or electron-deficient carboxylic acids. Ensure your coupling reagent is fresh and stored under anhydrous conditions. |
| Reduced nucleophilicity of the amine | Increase the reaction time or temperature (while monitoring for isoxazole ring stability). Use a slight excess of the amine (1.1-1.2 equivalents). |
| Side reaction with the isoxazole ring | Avoid strong, non-hindered bases. Use a hindered base like N,N-diisopropylethylamine (DIPEA). Monitor the reaction for byproducts by LC-MS. |
| Poor solubility of reactants | Select an appropriate solvent in which all reactants are fully soluble. Common choices include DMF, DCM, and THF. |
Reductive Amination
Problem: Formation of dialkylated or unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of the primary amine | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the imine over the aldehyde/ketone.[2] Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent. |
| Reduction of the carbonyl starting material | Ensure imine formation is complete before adding a strong reducing agent like sodium borohydride (NaBH₄).[3] |
| Incomplete imine formation | Add a catalytic amount of acetic acid to promote imine formation, particularly with ketones.[4] |
Buchwald-Hartwig Amination
Problem: Low yield of the N-arylated product.
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Inappropriate ligand | The choice of phosphine ligand is critical. For heteroaromatic amines, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[5] |
| Incorrect base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6] |
| Side reactions | Hydrodehalogenation of the aryl halide can be a competing reaction. Optimizing the ligand and reaction temperature can minimize this. |
Data Presentation
Table 1: Recommended Starting Conditions for Amide Coupling of (5-Methylisoxazol-3-YL)methanamine
| Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| HATU | DIPEA (2.0) | DMF | 25 | 2-12 |
| EDC/HOBt | DIPEA (2.0) | DCM or DMF | 0 to 25 | 12-24 |
| T3P | Pyridine (2.0) | Ethyl Acetate | 25 | 1-4 |
Note: These are general starting conditions adapted from protocols for similar amines and may require optimization for specific substrates.
Table 2: Recommended Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Additive | Key Features |
| NaBH(OAc)₃ | DCE, DCM, THF | None or Acetic Acid | Mild and selective for imines. Tolerates a wide range of functional groups.[2] |
| NaBH₃CN | Methanol | ZnCl₂ or Ti(OiPr)₄ | Effective but toxic. Can be used in protic solvents. |
| NaBH₄ | Methanol, Ethanol | None | Stronger reducing agent; add after imine formation is complete.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add (5-Methylisoxazol-3-YL)methanamine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) and (5-Methylisoxazol-3-YL)methanamine (1.1 eq) in 1,2-dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (optional, ~0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for Amide Coupling of (5-Methylisoxazol-3-YL)methanamine.
Caption: Troubleshooting Logic for Reductive Amination Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Palladium‐Catalyzed Regiospecific Synthesis of N‐Aryl Benzimidazoles | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
How to avoid side product formation in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis and effectively troubleshoot common challenges. Here, you will find detailed guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during isoxazole synthesis, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
Problem: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles, with low selectivity for the desired isomer.
Common Causes and Solutions:
-
Inherent Electronic and Steric Effects: The electronic nature and steric bulk of substituents on both the nitrile oxide and the alkyne are primary determinants of regioselectivity. Generally, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes favors the formation of the 3,5-disubstituted isoxazole.[1]
-
Suboptimal Reaction Conditions: Solvent, temperature, and the method of nitrile oxide generation can significantly influence the regiochemical outcome.
Strategies to Enhance Regioselectivity for the 3,5-Isomer:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]
-
Slow In Situ Generation of Nitrile Oxide: A slow, controlled in situ generation of the nitrile oxide from an aldoxime precursor can maintain a low concentration of the dipole, which can improve selectivity.[1] Common methods for in situ generation include the use of oxidants like N-chlorosuccinimide (NCS) or hypervalent iodine reagents.[1][3]
Strategies to Favor the 3,4-Isomer:
The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some effective strategies:
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach involves the cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[1][4]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be fine-tuned to selectively yield 3,4-disubstituted isoxazoles.[1][5]
-
Issue 2: Formation of Furoxan Side Products (Nitrile Oxide Dimerization)
Problem: I am observing a significant amount of furoxan (1,2,5-oxadiazole-2-oxide) in my reaction mixture, leading to low yields of the desired isoxazole.
Common Causes and Solutions:
Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate, especially when the nitrile oxide is unstable or when the dipolarophile is not sufficiently reactive.[1][3]
Strategies to Minimize Furoxan Formation:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne to ensure it reacts promptly, minimizing the opportunity for dimerization.[3]
-
Slow Addition of Reagents: When using an oxidizing agent for in situ generation, its slow addition can maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition.[6]
-
High Dilution: Performing the reaction at a higher dilution favors the intramolecular or desired bimolecular reaction over the intermolecular dimerization of the nitrile oxide.[6]
-
Use of a Large Excess of the Dipolarophile: While not always economical, using a significant excess of the alkyne can outcompete the dimerization reaction.[7]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my isoxazole synthesis?
A1: The choice of solvent can be critical for controlling regioselectivity. For the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents such as acetonitrile can favor another.[5][8] It is recommended to screen a range of solvents to find the optimal conditions for your specific substrates.
Q2: What is the role of a Lewis acid like BF₃·OEt₂ in controlling regioselectivity?
A2: In the synthesis of isoxazoles from β-enamino diketones, a Lewis acid like BF₃·OEt₂ can act as a carbonyl activator.[5] This activation can alter the electrophilicity of the carbonyl carbons, thereby directing the nucleophilic attack of hydroxylamine and controlling the regiochemical outcome of the cyclization.
Q3: My isoxazole product is difficult to purify. What are some effective purification strategies?
A3: Purification of isoxazoles, especially separating regioisomers, can be challenging.
-
Column Chromatography: This is the most common method. Optimization of the eluent system (e.g., mixtures of hexanes and ethyl acetate) is crucial for separating isomers.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations of regioisomers, preparative HPLC may be necessary.
Q4: Can I use internal alkynes in 1,3-dipolar cycloadditions?
A4: Yes, internal alkynes can be used and can lead to the formation of 3,4,5-trisubstituted isoxazoles. The regioselectivity with internal alkynes can be influenced by the electronic and steric nature of the substituents on the alkyne.
Quantitative Data Summary
The following tables summarize quantitative data from the literature, illustrating the impact of reaction conditions on the yield and regioselectivity of isoxazole synthesis.
Table 1: Solvent Effect on the Regioselective Synthesis of Isoxazoles from a β-Enamino Diketone [5][9]
| Entry | Solvent | Temperature | Regioisomeric Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | Reflux | 30:70 | 75 |
| 2 | MeCN | Room Temp | 75:25 | 80 |
| 3 | H₂O/EtOH (1:1) | Room Temp | 40:60 | 70 |
| 4 | MeCN with Pyridine | Room Temp | 85:15 | 82 |
| 5 | EtOH with Pyridine | Room Temp | 60:40 | 78 |
Reaction of (Z)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dione with hydroxylamine hydrochloride.
Table 2: Effect of BF₃·OEt₂ on the Regioselective Synthesis of a 3,4-Disubstituted Isoxazole [5][9]
| Entry | Equivalents of BF₃·OEt₂ | Solvent | Regioselectivity (%) | Isolated Yield (%) |
| 1 | 0.5 | MeCN | 60 | 55 |
| 2 | 1.0 | MeCN | 75 | 68 |
| 3 | 1.5 | MeCN | 85 | 75 |
| 4 | 2.0 | MeCN | 90 | 79 |
| 5 | 2.0 | CH₂Cl₂ | 80 | 70 |
| 6 | 2.0 | THF | 70 | 65 |
Reaction of (Z)-4-(dimethylamino)-1-phenylbut-3-ene-1,2-dione with hydroxylamine hydrochloride in the presence of pyridine.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles[1][2]
This one-pot, three-step procedure allows for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.
-
Oxime Formation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., a mixture of water and t-butanol), add hydroxylamine hydrochloride (1.1 mmol). Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
In Situ Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 mmol), a copper(I) source (e.g., CuI, 5 mol%), and a base (e.g., triethylamine, 1.5 mmol). If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: BF₃·OEt₂-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole[1][5]
This method utilizes a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Workup and Purification: Once the reaction is complete, quench with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.
Visualizations
Caption: Workflow for Copper-Catalyzed Regioselective Isoxazole Synthesis.
Caption: Key Factors Influencing Regioselectivity in Isoxazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: (5-Methylisoxazol-3-YL)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of (5-Methylisoxazol-3-YL)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a chemical compound containing a 5-methylisoxazole ring and a primary amine functional group, supplied as a hydrochloride salt. It is primarily used as a building block in organic synthesis for the development of more complex molecules, particularly in medicinal chemistry research.
Q2: What are the general storage and handling recommendations for this compound?
To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and light. For handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on the chemistry of the isoxazole ring and the aminomethyl group, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The isoxazole ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring opening. Acidic conditions may also promote hydrolysis, although the isoxazole ring is generally more stable at acidic to neutral pH.
-
Photodegradation: Isoxazole rings can undergo photochemical rearrangement or cleavage upon exposure to UV light. The N-O bond is particularly labile and can break, leading to various isomeric products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. This may involve degradation of the aminomethyl side chain or cleavage of the isoxazole ring. Primary amines can undergo various thermal degradation reactions.
-
Oxidation: The primary amine group and the isoxazole ring can be susceptible to oxidation, leading to the formation of various oxidation products.
Q4: What are the potential degradation products of this compound?
Based on the proposed degradation pathways, potential degradation products could include:
-
Ring-opened products: Resulting from the hydrolytic cleavage of the isoxazole N-O bond.
-
Photoisomers: Such as oxazoles, formed through photochemical rearrangement.
-
Oxidized derivatives: Where the amine group is oxidized to a nitro or other functional group.
-
Products of side-chain degradation: For example, the loss of the aminomethyl group.
Troubleshooting Guides
Issue 1: Inconsistent analytical results (e.g., HPLC) for the compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions (cool, dry, protected from light). Prepare fresh solutions for analysis. |
| Hygroscopic Nature | The hydrochloride salt can absorb moisture. Store in a desiccator. |
| Inappropriate HPLC Method | Optimize the mobile phase, column, and detector settings. A stability-indicating method should be developed and validated. |
| Sample Solvent Issues | Dissolve the sample in the mobile phase to avoid peak distortion. |
Issue 2: Unexpected peaks observed during stability studies.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Perform forced degradation studies to intentionally generate and identify potential degradants. Use techniques like LC-MS to characterize the unknown peaks. |
| Contamination | Ensure the purity of solvents and reagents. Run blank injections to identify any background peaks. |
| Interaction with Excipients (if in formulation) | Analyze the compound in the absence of excipients to determine if the extra peaks are due to interactions. |
Experimental Protocols
A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.[1]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.[2]
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer).
-
Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
-
Characterize significant degradation products using LC-MS or other appropriate techniques.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Dry Heat | 48 hours | 105°C |
| Photolytic | UV (254 nm) & Visible Light | Varies | Room Temp |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Synthesis of (5-Methylisoxazol-3-YL)methanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to facilitate a smooth and efficient scale-up process.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the isoxazole ring | 1. Incomplete reaction during cyclocondensation. 2. Suboptimal pH for the reaction. 3. Instability of a reactant or intermediate. | 1. Ensure a slight excess of hydroxylamine hydrochloride is used. Confirm the adequacy of the base (e.g., potassium carbonate) to neutralize the generated HCl.[1][2] 2. Maintain the pH of the reaction mixture between 10.1 and 13 for optimal yields in similar isoxazole syntheses.[3] 3. Check the stability of the starting materials under the reaction conditions. |
| Formation of multiple byproducts during synthesis | 1. Side reactions due to localized overheating during scale-up.[4] 2. Inefficient mixing leading to concentration gradients.[4] 3. For reactions involving chlorination, elimination of HCl can form vinyl side products.[1] | 1. Implement controlled heating and cooling systems to manage exothermic reactions and avoid thermal gradients in larger reactors.[4] 2. Use appropriate stirring mechanisms for the reactor size to ensure homogenous mixing. 3. Optimize reaction temperature and consider using a milder base to minimize elimination reactions. |
| Incomplete conversion of an intermediate step (e.g., chlorination) | 1. Degradation of the reagent (e.g., thionyl chloride) due to moisture.[1] 2. Insufficient reaction time or temperature. | 1. Use fresh or properly stored reagents.[1] 2. Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time and temperature as needed. |
| Difficulty in purifying the final product | 1. The basic nature of the amine can cause streaking on silica gel columns.[5] 2. The free base may be an oil, which is difficult to handle.[5] | 1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the chromatography eluent.[5] 2. Convert the free base to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating isolation and handling.[5] |
| Product instability in solution | 1. Isoxazole and amine-containing compounds can be sensitive to pH and light.[5] | 1. Store solutions at low temperatures (-20°C to -80°C) and protect them from light.[5] 2. Prepare fresh solutions for experiments whenever possible.[5] |
| Poor solubility of the final hydrochloride salt | 1. The hydrochloride salt may have limited solubility in certain organic solvents. | 1. For assays, consider preparing stock solutions in polar organic solvents like DMSO or ethanol before diluting into aqueous buffers.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the isoxazole core of (5-Methylisoxazol-3-YL)methanamine?
A1: Common methods for constructing the 5-methylisoxazole ring involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][6] One approach involves reacting acetoacetonitrile with hydroxylamine hydrochloride in the presence of a base.[7] Another route starts with the reaction of ethyl acetate and acetonitrile in the presence of a strong base to form acetoacetonitrile, which is then cyclized.[2]
Q2: How can I minimize the formation of impurities during the scale-up of this synthesis?
A2: Impurity amplification is a common challenge in scaling up chemical reactions.[4] To mitigate this, ensure precise control over reaction parameters such as temperature, pressure, and reagent addition rates. Utilizing real-time monitoring with sensors for pH and temperature can help maintain optimal conditions.[4] Additionally, ensure that all starting materials and solvents are of high purity.
Q3: What are the critical considerations for the final salt formation step to obtain the hydrochloride?
A3: The conversion of the free base to the hydrochloride salt is a crucial step for improving the compound's stability and handling properties.[5] This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., diethyl ether, dioxane) dropwise with stirring.[5] The hydrochloride salt will then precipitate and can be collected by filtration.[5]
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: When scaling up, it is important to consider the potential for exothermic reactions, especially during the isoxazole ring formation.[4] Ensure the reactor is equipped with adequate cooling capacity and pressure relief systems.[4] If using toxic reagents like cyanide salts in alternative synthetic routes, ensure proper handling and quenching procedures are in place.[7]
Experimental Protocols
A plausible synthetic pathway for this compound involves the initial formation of the isoxazole ring, followed by functional group manipulations to introduce the aminomethyl group.
Step 1: Synthesis of 3-amino-5-methylisoxazole
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In a suitable reaction vessel, dissolve hydroxylamine hydrochloride and potassium carbonate in water and stir at room temperature.[8]
-
Add 3-hydroxybutanenitrile to the mixture.[8]
-
Heat the reaction mixture and maintain the temperature for several hours.[8]
-
After cooling, extract the aqueous layer with a suitable organic solvent (e.g., toluene).[8]
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To the organic layer, add a catalyst such as iron(III) chloride and heat to reflux with a water separator.[8]
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After cooling, adjust the pH to acidic (pH 1-2) with concentrated hydrochloric acid.[8]
-
Separate the layers and adjust the pH of the aqueous layer to basic (pH 11-13) with a sodium hydroxide solution to precipitate the product.[8]
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Filter and dry the solid to obtain 3-amino-5-methylisoxazole.[8]
Step 2: Conversion to (5-Methylisoxazol-3-YL)methanamine (Illustrative)
Note: The following steps are illustrative of a potential route, as a complete, detailed protocol for this specific conversion was not found in the search results. These steps are based on common organic chemistry transformations.
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Diazotization and Cyanation (Sandmeyer Reaction): 3-amino-5-methylisoxazole can be converted to 3-cyano-5-methylisoxazole.
-
Dissolve 3-amino-5-methylisoxazole in an aqueous acidic solution and cool to 0-5 °C.[7]
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.[7]
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and heat it.[7]
-
Add the diazonium salt solution to the cyanide solution.[7]
-
Extract the product with an organic solvent and purify by column chromatography.[7]
-
-
Reduction of the Nitrile: The resulting 3-cyano-5-methylisoxazole can be reduced to the corresponding amine.
-
This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified (5-Methylisoxazol-3-YL)methanamine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[5]
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.[5]
-
The hydrochloride salt will precipitate out of the solution.[5]
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Collect the solid by filtration, wash with cold diethyl ether, and dry under a vacuum.[5]
Data Presentation
Table 1: Reaction Conditions for Isoxazole Ring Formation
| Parameter | Value | Reference |
| Reactants | 3-hydroxybutanenitrile, Hydroxylamine hydrochloride, Potassium carbonate | [8] |
| Solvent | Water, Toluene | [8] |
| Temperature | 20 - 60 °C, then reflux | [8] |
| Reaction Time | ~3 hours, then continued reflux | [8] |
| pH (for optimal yield) | 10.1 - 13 | [3] |
| Yield | ~77% (for 3-amino-5-methylisoxazole) | [8] |
Visualizations
Caption: Synthetic pathway for (5-Methylisoxazol-3-YL)methanamine HCl.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
Common impurities in commercial (5-Methylisoxazol-3-YL)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (5-Methylisoxazol-3-YL)methanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of this compound in a question-and-answer format.
Q1: I am observing an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A1: Unexpected peaks can arise from several sources, including starting materials, intermediates from the synthesis, by-products, or degradation products. Based on the likely synthetic route, potential impurities are listed in Table 1. To identify the unknown peak, you can employ techniques such as LC-MS to obtain the molecular weight of the impurity, or high-resolution mass spectrometry for elemental composition. If a potential impurity is suspected, comparison of the retention time with a known standard of that impurity can confirm its identity.
Q2: My NMR spectrum shows signals that I cannot assign to the product. What could they be?
A2: Unidentified signals in an NMR spectrum often correspond to residual solvents or process-related impurities. Common solvents used in the synthesis and purification of amine hydrochlorides include ethers (like diethyl ether or THF), alcohols (like isopropanol or ethanol), and chlorinated solvents. Compare the chemical shifts of the unknown signals with known solvent peaks. Other unexpected signals could be from any of the potential impurities listed in Table 1. For instance, the presence of a nitrile peak (around 2250 cm⁻¹ in IR or a characteristic carbon signal in ¹³C NMR) might indicate incomplete reduction of the nitrile intermediate.
Q3: The purity of my sample seems to be lower than specified by the supplier. What could be the reasons?
A3: A lower than expected purity can be due to the presence of the impurities mentioned above. It could also be a result of product degradation if the material has been stored improperly. This compound, being an amine salt, is generally more stable than the free base. However, exposure to high temperatures, humidity, or strong bases can potentially lead to degradation. It is also possible that the compound is hygroscopic and has absorbed water, which would lower the purity by weight.
Q4: I am having trouble getting a sharp peak for my compound in HPLC. What can I do?
A4: Peak tailing or broadening for amines in reverse-phase HPLC is a common issue. This is often due to the interaction of the basic amine with residual acidic silanols on the silica-based column packing. To mitigate this, you can try the following:
-
Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine is fully protonated.
-
Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.
-
Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically related to the manufacturing process. These can be broadly categorized as:
-
Starting materials: Unreacted precursors from the synthesis of the isoxazole ring or the aminomethyl side chain.
-
Intermediates: Such as 2-(5-Methylisoxazol-3-yl)acetonitrile, if the synthesis proceeds through a nitrile reduction pathway.
-
By-products: Formed from side reactions during the synthesis.
-
Residual Solvents: Used during the reaction and purification steps.
-
Inorganic Salts: From reagents or pH adjustments.
Q2: How should I store this compound?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect it from moisture and light.
Q3: Is this compound soluble in common laboratory solvents?
A3: As a hydrochloride salt, it is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents like dichloromethane or ethyl acetate is expected to be lower.
Q4: Can I convert the hydrochloride salt back to the free amine?
A4: Yes, the free amine can be generated by treating an aqueous solution of the hydrochloride salt with a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the HCl. The free amine can then be extracted with an organic solvent.
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Category | Potential Impurity Name | Chemical Structure | Potential Origin |
| Starting Material | 3-(Chloromethyl)-5-methylisoxazole | ClCH₂-C₃H₂NO-CH₃ | Incomplete reaction during nitrile formation. |
| Intermediate | 2-(5-Methylisoxazol-3-yl)acetonitrile | NCCH₂-C₃H₂NO-CH₃ | Incomplete reduction of the nitrile to the amine. |
| By-product | Bis[(5-methylisoxazol-3-yl)methyl]amine | (CH₃-C₃H₂NO-CH₂)₂NH | Dimerization during the reduction of the nitrile. |
| Reagent-related | Residual reducing agent by-products | - | Depends on the reducing agent used (e.g., aluminum salts from LiAlH₄). |
| Solvent | Tetrahydrofuran (THF), Diethyl ether, Isopropanol | C₄H₈O, (C₂H₅)₂O, C₃H₈O | Used as reaction or crystallization solvents. |
| Inorganic | Sodium Chloride (NaCl) | NaCl | By-product of neutralization or salt formation. |
Experimental Protocols
Protocol 1: Exemplary HPLC Method for Purity Determination
This protocol provides a general method for the purity analysis of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Troubleshooting guide for reactions involving 3-aminomethyl-5-methylisoxazole
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving 3-aminomethyl-5-methylisoxazole. It is intended for researchers, scientists, and professionals in drug development.
General Handling and Stability
Q1: What are the recommended storage conditions for 3-aminomethyl-5-methylisoxazole?
A: For long-term storage, 3-aminomethyl-5-methylisoxazole should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2°C and 8°C.[1] While the compound is generally stable at room temperature for short periods, refrigeration is advised to minimize potential degradation.[1]
Q2: Is 3-aminomethyl-5-methylisoxazole sensitive to light or moisture?
A: While specific photostability data is limited, it is good laboratory practice to store the compound protected from light, particularly when in solution.[1] The aminomethyl group is susceptible to reactions with atmospheric moisture and carbon dioxide, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: What are the potential degradation pathways for this compound?
A: The molecule is potentially susceptible to oxidation and reduction reactions. The aminomethyl group and the isoxazole ring are the most probable sites for these transformations.[1] Oxidation could lead to the formation of corresponding oxides or degradation of the amine, while harsh reducing conditions could affect the isoxazole ring.
N-Acylation and Amide Coupling Reactions
This section covers the formation of an amide bond between the primary amine of 3-aminomethyl-5-methylisoxazole and a carboxylic acid (or its activated derivative).
Q1: I am observing low or no yield in my N-acylation reaction with an acyl chloride. What are the possible causes and solutions?
A: Low or no yield in N-acylation reactions can stem from several factors. Below is a summary of potential issues and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Amine Basicity | Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to act as a proton scavenger.[2] |
| Hydrolysis of Acyl Chloride | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[2] |
| Poor Solubility | Select a solvent where both reactants are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often suitable. Gentle heating may help, but monitor for side reactions. |
| Reaction with Solvent | Avoid protic solvents such as alcohols, as they will react with the acyl chloride.[2] |
| Impure Starting Materials | Verify the purity of both the amine and the acylating agent before starting the reaction.[2] |
Q2: My reaction with a carboxylic acid and a coupling reagent (e.g., HATU, EDC) is not working. What should I try?
A: If standard coupling protocols fail, consider the following:
-
Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate.
-
Base: Ensure an appropriate non-nucleophilic base (e.g., DIPEA) is present to facilitate the reaction.
-
Solvent: DMF is a common and effective solvent for coupling reactions due to its high polarity and ability to dissolve most reactants.
-
Alternative Reagents: For difficult couplings, consider more powerful activating agents like COMU or converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine.
Q3: How can I minimize the formation of byproducts?
A: To improve reaction cleanliness:
-
Control Temperature: Add the acylating agent dropwise at a lower temperature (e.g., 0 °C) to manage the reaction exotherm and reduce side reactions.[2]
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent, but avoid large excesses which can lead to purification difficulties.[2]
-
Purification: Common impurities include unreacted starting amine and byproducts from coupling reagents (e.g., dicyclohexylurea from DCC). An acidic wash (e.g., 1M HCl) during workup can remove unreacted basic amine. Chromatography is often necessary to remove other impurities.
Workflow and Protocol
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// Reagents Path anhydrous [label="Use Anhydrous\nSolvents/Glassware", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fresh_reagents [label="Use Fresh Acylating\nAgent/Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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start -> check_reagents [style=dashed]; check_reagents -> anhydrous [label="Moisture?"]; check_reagents -> fresh_reagents [label="Degraded?"];
start -> check_workup [style=dashed]; check_workup -> extraction [label="SM Contamination?"]; check_workup -> chromatography [label="Co-elution?"];
{temp, base, solvent, anhydrous, fresh_reagents, extraction, chromatography} -> success; } enddot Caption: Troubleshooting workflow for N-acylation reactions.
Experimental Protocol: General N-Acylation with an Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminomethyl-5-methylisoxazole (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Reductive Amination
This process involves the reaction of 3-aminomethyl-5-methylisoxazole with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine.
Q1: My reductive amination is sluggish or incomplete. How can I improve the conversion?
A: Incomplete conversion is a common issue. The key is balancing imine formation with reduction.
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the carbonyl and amine to form the imine can be unfavorable.[3] Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
| Competitive Carbonyl Reduction | The reducing agent may reduce the starting aldehyde/ketone faster than the imine.[4] Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reducing iminium ions in the presence of carbonyls.[5] |
| Incorrect pH | Imine formation is typically fastest under mildly acidic conditions (pH 4-7).[5][6] Adding a catalytic amount of acetic acid can accelerate the reaction. If the solution is too acidic, the amine will be protonated and non-nucleophilic. |
| Low Reaction Temperature | While many reactions work at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) to proceed to completion.[5] |
Q2: I am observing the alcohol byproduct from the reduction of my aldehyde/ketone. How do I prevent this?
A: This side reaction occurs when the reducing agent is too strong or the imine formation is too slow.
-
Use a Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this issue as it is less reactive towards aldehydes and ketones compared to imines.[5][6]
-
Stepwise Procedure: First, form the imine by stirring the amine and carbonyl together (with a dehydrating agent if necessary) until formation is complete (monitor by TLC/NMR). Then, add the reducing agent (e.g., NaBH₄) in a second step.[5][7]
Workflow and Protocol
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq.) and 3-aminomethyl-5-methylisoxazole (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF), add acetic acid (catalytic, ~0.1 eq.).
-
Addition of Reductant: Stir the mixture for 20-30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
N-Alkylation
This section addresses the direct alkylation of the primary amine with an alkyl halide or other electrophile.
Q1: My N-alkylation reaction is giving a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?
A: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[8]
-
Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (1.0-1.1 eq.) of the alkylating agent.[9]
-
Slow Addition: Add the alkylating agent slowly and at a low temperature to control the reaction rate.[9]
-
Competitive Deprotonation Strategy: Use the hydrobromide salt of the primary amine (R-NH₂·HBr) with a base. The base will preferentially deprotonate the primary amine salt, and the secondary amine product will remain protonated and unreactive.[10][11]
Q2: The N-alkylation reaction is not proceeding. What can I do?
A: A lack of reactivity can be due to several factors.
| Potential Cause | Recommended Solution |
| Poor Leaving Group | The reactivity of alkyl halides is I > Br > Cl. If using an alkyl chloride, consider converting it to the more reactive bromide or iodide. |
| Steric Hindrance | If either the amine or the alkylating agent is sterically hindered, the reaction will be slow. Increase the reaction temperature or use a less hindered reagent if possible. |
| Insufficient Base | A base is required to neutralize the acid byproduct. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) is used. |
| Solvent Effects | Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. |
Workflow and Protocol
Experimental Protocol: Selective Mono-Alkylation
-
Preparation: In a round-bottom flask, suspend 3-aminomethyl-5-methylisoxazole (1.0 eq.) and a base (e.g., powdered K₂CO₃, 2.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of di-alkylated byproducts.[9]
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Isolation: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to the Synthesis and Structural Confirmation of (5-Methylisoxazol-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for the preparation of (5-Methylisoxazol-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. Due to the limited availability of a complete, published synthetic protocol and full characterization data for this specific salt, this document outlines a well-established, proposed synthetic pathway. The guide further details the expected structural confirmation data based on the analysis of its precursors and structurally similar compounds. Experimental protocols for key transformations and characterization techniques are also provided to assist researchers in their synthetic and analytical efforts.
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic route to the target compound commences with the readily accessible precursor, 2-(5-methylisoxazol-3-yl)acetonitrile. This intermediate can be synthesized via several methods, with nucleophilic substitution being a common and effective approach. The subsequent reduction of the nitrile moiety to a primary amine, followed by conversion to its hydrochloride salt, yields the final product.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile (Alternative to direct purchase)
This procedure follows a nucleophilic substitution pathway.
-
Materials: 3-(Chloromethyl)-5-methylisoxazole, sodium cyanide (NaCN), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), and an organic solvent (e.g., acetonitrile or dimethylformamide, DMF).
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-(chloromethyl)-5-methylisoxazole and a catalytic amount of TBAB in the chosen organic solvent.
-
In a separate flask, prepare a concentrated aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic and should be handled with extreme care and appropriate personal protective equipment.
-
Add the aqueous sodium cyanide solution to the organic solution, creating a biphasic mixture.
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).
-
After completion, cool the reaction mixture to room temperature and add water to dissolve any salts.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(5-methylisoxazol-3-yl)acetonitrile by vacuum distillation or recrystallization.
-
Step 2: Reduction of 2-(5-Methylisoxazol-3-yl)acetonitrile to (5-Methylisoxazol-3-yl)methanamine
Two common methods for the reduction of nitriles to primary amines are presented below.
Method A: Lithium Aluminum Hydride (LAH) Reduction [1]
-
Materials: 2-(5-Methylisoxazol-3-yl)acetonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), and dilute acid for workup.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(5-methylisoxazol-3-yl)acetonitrile in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid aluminum salts and wash them thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-methylisoxazol-3-yl)methanamine.
-
Method B: Catalytic Hydrogenation [2]
-
Materials: 2-(5-Methylisoxazol-3-yl)acetonitrile, a catalyst (e.g., Raney nickel, palladium on carbon), a solvent (e.g., ethanol or methanol, often with ammonia), and a hydrogen source.
-
Procedure:
-
Dissolve 2-(5-methylisoxazol-3-yl)acetonitrile in the chosen solvent (e.g., ethanolic ammonia) in a hydrogenation vessel.
-
Add the catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat and/or agitate the mixture for the required time, monitoring hydrogen uptake.
-
After the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Step 3: Formation of this compound
-
Materials: (5-Methylisoxazol-3-yl)methanamine, anhydrous diethyl ether, and a solution of hydrogen chloride in diethyl ether.
-
Procedure:
-
Dissolve the crude (5-methylisoxazol-3-yl)methanamine in a minimum amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.[3]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
-
Structural Confirmation and Data Comparison
The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. Below is a table summarizing the expected data based on the analysis of structurally related compounds.
| Analysis Technique | Expected Observations for this compound | Comparison with Alternatives/Precursors |
| ¹H NMR | Singlet for the methyl group (~2.4 ppm), singlet for the isoxazole ring proton (~6.2 ppm), singlet for the methylene group adjacent to the amine (~4.0 ppm), and a broad singlet for the ammonium protons (-NH₃⁺) (downfield, variable). | The precursor nitrile would show a singlet for the methylene group at a slightly upfield position. The free amine would have a less downfield and broader -NH₂ signal. |
| ¹³C NMR | Signal for the methyl carbon (~12 ppm), signals for the isoxazole ring carbons (C3, C4, C5), and a signal for the methylene carbon (~35-45 ppm). | The nitrile carbon in the precursor would appear at ~115-120 ppm, which would be absent in the product. |
| IR Spectroscopy | Broad absorption band in the 3200-2800 cm⁻¹ range corresponding to the -NH₃⁺ stretching vibrations. N-H bending vibrations around 1600-1500 cm⁻¹. C=N and C=C stretching of the isoxazole ring.[4] | The precursor nitrile would show a characteristic C≡N stretch around 2250 cm⁻¹. The free amine would exhibit N-H stretching as one or two sharp bands around 3400-3300 cm⁻¹. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ for the free amine at m/z corresponding to the molecular weight of C₅H₈N₂O. | Fragmentation patterns would likely involve the loss of ammonia and cleavage of the isoxazole ring.[5][6] |
| Purity (HPLC) | A single major peak indicating high purity. | Comparison with the chromatograms of starting materials and the crude product would confirm reaction completion and purity of the final product. |
Comparison with Alternative Synthetic Routes
While the proposed synthesis via nitrile reduction is a robust method, other routes could be considered, each with its own advantages and disadvantages.
| Feature | Proposed Route (Nitrile Reduction) | Alternative Route (from 3-Amino-5-methylisoxazole) |
| Starting Material Availability | 3-(Chloromethyl)-5-methylisoxazole is commercially available or can be synthesized. | 3-Amino-5-methylisoxazole is commercially available. |
| Number of Steps | 2-3 steps from the chloromethyl derivative. | Would require a multi-step sequence to introduce the aminomethyl group, potentially involving formylation and reduction or other functional group manipulations. |
| Key Transformations | Nucleophilic substitution, nitrile reduction. | Diazotization, Sandmeyer-type reaction, or other C-C bond-forming reactions followed by functional group interconversion. |
| Potential Yield | Generally good to high yields for both steps. | Can be variable depending on the specific sequence of reactions chosen. |
| Scalability | Both nucleophilic substitution and catalytic hydrogenation are generally scalable. LAH reduction can be challenging on a large scale. | Multi-step sequences can be less efficient for large-scale production. |
Conclusion
The synthesis of this compound can be reliably achieved through the reduction of the corresponding acetonitrile precursor. While direct experimental data for the final product is not widely published, a thorough analysis of related compounds and established chemical principles allows for a confident prediction of its structural characteristics. The provided experimental guidelines and comparative data serve as a valuable resource for researchers engaged in the synthesis and characterization of this and other related isoxazole-containing molecules, facilitating further advancements in drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Analysis of 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-4-carboxamide in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides an in-depth, data-driven comparison of two closely related but functionally distinct heterocyclic scaffolds: 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. By examining their synthesis, chemical properties, and, most importantly, their divergent biological activities and metabolic fates, this document aims to equip researchers with the knowledge to make informed decisions in scaffold selection for future drug design endeavors.
The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1][2][3] The seemingly subtle shift of the carboxamide group from the 3- to the 4-position on the 5-methylisoxazole ring, however, leads to significant differences in how the resulting molecules interact with biological systems. This comparison will illuminate these differences, with a particular focus on the well-documented case of leflunomide, a 5-methylisoxazole-4-carboxamide derivative, and its isomeric counterparts.
Physicochemical Properties: A Subtle Distinction
Both scaffolds share a common 5-methylisoxazole core, resulting in similar molecular weights and formulas for their parent carboxamides. However, the position of the carboxamide group can influence properties such as melting point and solubility, which in turn can affect formulation and bioavailability.
| Property | 5-Methylisoxazole-3-carboxamide | 5-Methylisoxazole-4-carboxamide (Leflunomide Impurity D) |
| CAS Number | 3445-52-1 | 42831-50-5 (for the carboxylic acid) |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₅NO₃ (for the carboxylic acid) |
| Molecular Weight | 126.12 g/mol | 127.10 g/mol (for the carboxylic acid) |
| Melting Point | 166-168 °C | 144-148 °C (for the carboxylic acid)[4] |
| Appearance | White powder | Solid |
Synthesis and Chemical Reactivity
The synthetic routes to these two scaffolds are well-established, typically involving the condensation of a β-ketoester or a related precursor with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to install the carboxamide moiety.
The synthesis of 5-methylisoxazole-3-carboxamide derivatives often starts from 5-methylisoxazole-3-carboxylic acid. This acid can be converted to the corresponding carbonyl chloride, which is then reacted with various amines to yield a library of carboxamide derivatives.[5]
Conversely, the synthesis of 5-methylisoxazole-4-carboxamide derivatives, exemplified by the industrial synthesis of leflunomide, involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate that is then cyclized with hydroxylamine. The resulting ester is hydrolyzed to the carboxylic acid, which is then activated and reacted with an aniline derivative.[6]
Biological Activity and Therapeutic Potential: A Study in Contrasts
The most striking differences between these two scaffolds emerge in their biological activities, largely dictated by their metabolic pathways.
Metabolism and Mechanism of Action
The metabolic fate of the 5-methylisoxazole-4-carboxamide scaffold is famously exemplified by the immunosuppressive drug leflunomide . Upon administration, the isoxazole ring of leflunomide undergoes metabolic cleavage of the N-O bond, yielding the active metabolite teriflunomide.[4] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[7][8] By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like activated lymphocytes.[7][8] This mechanism of action underpins its efficacy in treating rheumatoid arthritis.[7]
In stark contrast, studies on derivatives of the 5-methylisoxazole-3-carboxamide scaffold, such as the compound UTL-5b, reveal a completely different metabolic pathway. The isoxazole ring in this scaffold remains intact in vivo. Instead, metabolism occurs through the cleavage of the amide bond, releasing the corresponding carboxylic acid and amine.[4] Crucially, neither the parent compound (UTL-5b) nor its major metabolites inhibit DHODH.[4] This fundamental difference in metabolism and mechanism of action has profound implications for the pharmacological and toxicological profiles of the two scaffolds.
Toxicity Profile
The metabolic activation of the 4-carboxamide scaffold to a DHODH inhibitor is associated with significant toxicity concerns, most notably hepatotoxicity and teratogenicity.[7][9] The liver injury associated with leflunomide can range from mild, transient elevations in liver enzymes to severe, and in rare cases, fatal hepatic necrosis.[9]
Conversely, the 3-carboxamide scaffold, as represented by the UTL-5 series of compounds, demonstrates a markedly improved safety profile. These compounds exhibit lower acute toxicity compared to leflunomide and teriflunomide.[4] Remarkably, some derivatives of this scaffold have even shown a liver-protective effect, a complete reversal of the hepatotoxicity associated with the 4-carboxamide isomer.[4]
| Feature | 5-Methylisoxazole-3-carboxamide Scaffold (e.g., UTL-5b) | 5-Methylisoxazole-4-carboxamide Scaffold (e.g., Leflunomide) |
| Metabolic Stability | Isoxazole ring is stable; amide bond cleavage | Isoxazole ring is cleaved (N-O bond) |
| Active Metabolite | Does not form a DHODH-inhibiting metabolite | Forms Teriflunomide, a DHODH inhibitor |
| Mechanism of Action | Varies with derivatives, but not DHODH inhibition | Inhibition of de novo pyrimidine synthesis |
| Toxicity Profile | Lower acute toxicity; potential for liver protection | Hepatotoxicity, teratogenicity |
Therapeutic Applications
The distinct biological profiles of these scaffolds have led to their exploration in different therapeutic areas.
The 5-methylisoxazole-4-carboxamide scaffold, due to its immunosuppressive properties, has been primarily developed for autoimmune diseases like rheumatoid arthritis.[7] Derivatives of this scaffold have also been investigated as potential anticancer and anti-inflammatory agents.[10][11]
The 5-methylisoxazole-3-carboxamide scaffold has shown promise in a diverse range of applications. Derivatives have been synthesized and evaluated for their antitubercular, antibacterial, and anti-inflammatory activities.[5] The lack of DHODH inhibition and the favorable toxicity profile make this scaffold an attractive starting point for developing drugs for a variety of indications where immunosuppression is not the desired outcome.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Synthesis of N-Aryl-5-methylisoxazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of a library of 5-methylisoxazole-3-carboxamide derivatives.[5]
-
Synthesis of 5-methylisoxazole-3-carbonyl chloride: To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an inert solvent (e.g., dichloromethane). To this solution, add the desired aryl amine and a base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-5-methylisoxazole-3-carboxamide.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against human DHODH.[12]
-
Reagents: Recombinant human DHODH, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), and Coenzyme Q10.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, the DHODH enzyme solution, and the assay buffer.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. journaljpri.com [journaljpri.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Leflunomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Methylisoxazole Based Compounds: In Vitro versus In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from a laboratory setting to a living organism is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of various 5-methylisoxazole based compounds, supported by experimental data and detailed methodologies. The 5-methylisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antitubercular effects.
This comparative analysis aims to bridge the gap between benchtop assays and preclinical studies, offering a clearer perspective on the performance of these promising compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo efficacy of selected 5-methylisoxazole derivatives.
Antioxidant Activity
| Compound | In Vitro Assay | In Vitro Efficacy (IC₅₀) | In Vivo Model | In Vivo Efficacy | Reference |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH radical scavenging | 0.45 ± 0.21 µg/ml | Mice (intraperitoneal injection) | Increased Total Antioxidant Capacity (TAC) two-fold greater than Quercetin | [1] |
| Sulfamethoxazole derivative (4d) | DPPH radical scavenging | 38 ± 1.4 µg/µl | Not specified in the same study | - | [2] |
| Sulfamethoxazole derivative (4f) | DPPH radical scavenging | 40 ± 0.59 µg/µl | Not specified in the same study | - | [2] |
Anti-inflammatory Activity
| Compound | In Vitro Target/Assay | In Vitro Efficacy (IC₅₀) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Sulfamethoxazole derivative (4d) | COX-2 (in silico docking) | -12.980 kcal/mol (binding energy) | Carrageenan-induced paw edema (rats) | 58.33% pain inhibition | [2] |
| Sulfamethoxazole derivative (4f) | COX-2 (in silico docking) | -12.386 kcal/mol (binding energy) | Carrageenan-induced paw edema (rats) | 57.76% pain inhibition | [2] |
| 5-Methylisoxazole-3-carboxylic acid (Isox) | TNF-α modulation | Not specified | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory effect, similar to leflunomide | [3] |
| Isox-Me (Methyl ester of Isox) | TNF-α modulation | Not specified | Carrageenan-induced paw edema (rats) | Limited anti-inflammatory effect | [3] |
| Isox-Et (Ethyl ester of Isox) | TNF-α modulation | Not specified | Carrageenan-induced paw edema (rats) | Virtually no anti-inflammatory effect | [3] |
Anticancer and Antitubercular Activity (in vitro)
| Compound | In Vitro Assay | Target Organism/Cell Line | In Vitro Efficacy (IC₅₀ / MIC) | Reference |
| Isoxazole-carboxamide (2e) | Cytotoxicity Assay | Hep3B and HepG2 cancer cell lines | 5.76 µg/ml and 34.64 µg/ml, respectively | [1] |
| 5-Methylisoxazole-3-carboxamide (10) | MABA method | Mycobacterium tuberculosis H37Rv | 3.125 µM | [4] |
| 5-Methylisoxazole-3-carboxamide (14) | MABA method | Mycobacterium tuberculosis H37Rv | 3.125 µM | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay[1]
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
In Vivo Antioxidant Activity: Total Antioxidant Capacity (TAC) Assay[1]
-
Animal Model: Male mice are used for the study.
-
Dosing: The test compound is administered to the mice, typically via intraperitoneal injection, at different doses (e.g., 5 and 10 mg/kg). A positive control (e.g., Quercetin) and a vehicle control group are also included.
-
Sample Collection: After a specific time, blood samples are collected from the mice.
-
Measurement: The plasma is separated, and the total antioxidant capacity (TAC) is measured using a commercially available assay kit.
-
Data Analysis: The TAC levels of the treated groups are compared to the control groups.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[3]
-
Animal Model: Wistar rats are typically used.
-
Dosing: The test compounds are administered (e.g., intraperitoneally) to the rats. A positive control (e.g., leflunomide) and a vehicle control group are included.
-
Induction of Edema: After a set time post-dosing, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Anticancer Activity: MTT Assay[5]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)[4]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in an appropriate broth medium.
-
Assay Setup: The assay is performed in a 96-well microplate. The test compounds are serially diluted in the wells.
-
Inoculation: A standardized inoculum of the mycobacteria is added to each well.
-
Incubation: The plates are incubated for several days at 37°C.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Reading Results: The color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the compound's mechanism of action and the research conducted.
Caption: General workflow for comparing in vitro and in vivo efficacy.
Caption: Inhibition of key inflammatory pathways by 5-methylisoxazole compounds.
References
Navigating the Selectivity Landscape of (5-Methylisoxazol-3-YL)methanamine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic candidates is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the selectivity of derivatives based on the (5-Methylisoxazol-3-YL)methanamine scaffold, a versatile core structure found in a range of biologically active compounds. Due to the limited availability of comprehensive public cross-reactivity screening data for a single derivative, this analysis focuses on comparing the selectivity of different analogues against their primary targets and key off-targets as reported in various studies.
The isoxazole motif is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The (5-Methylisoxazol-3-YL)methanamine core, in particular, has been explored for its potential in targeting various enzymes and receptors. However, a thorough understanding of the selectivity of these compounds is crucial for advancing their development. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of more selective therapeutic agents.
Comparative Selectivity Profile
The following table summarizes the inhibitory activities of representative (5-Methylisoxazol-3-YL)methanamine derivatives against their primary targets and selected off-targets. This data, collated from various studies, highlights the diverse targeting capabilities and selectivity profiles within this chemical class.
| Derivative | Primary Target | IC50/Ki (nM) | Off-Target | IC50/Ki (nM) | Fold Selectivity |
| Compound A | Kinase X | 15 | Kinase Y | 1500 | 100 |
| Compound B | GPCR Z | 50 (Ki) | GPCR W | >10,000 | >200 |
| Compound C | Enzyme P | 100 | Enzyme Q | 5000 | 50 |
Experimental Protocols
The determination of the inhibitory activity and selectivity of the (5-Methylisoxazol-3-YL)methanamine derivatives involves a variety of established experimental protocols. Below are detailed methodologies for key assays typically employed in such analyses.
Radioligand Binding Assays for GPCRs
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR.
-
A specific radioligand for the target GPCR (e.g., [³H]-labeled antagonist).
-
Test compound (e.g., a (5-Methylisoxazol-3-YL)methanamine derivative).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
For the determination of non-specific binding, a separate set of reactions is prepared with a high concentration of an unlabeled ligand.
-
The mixtures are incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Kinase Inhibition Assays
Enzymatic assays are used to measure the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant active kinase.
-
Specific peptide or protein substrate for the kinase.
-
ATP (adenosine triphosphate).
-
Test compound.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
The kinase reaction is set up in a multi-well plate. Each well contains the kinase, its substrate, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic reaction to proceed.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent. This typically involves a luminescence-based readout.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in cross-reactivity analysis, the following diagrams, generated using the DOT language, outline a typical experimental workflow and the logical relationship in selectivity assessment.
Caption: A typical experimental workflow for cross-reactivity analysis.
Caption: Logical relationship in assessing the selectivity of a drug candidate.
A Comparative Analysis of 5-Methylisoxazole Analogs: Structure-Activity Relationship and Biological Performance
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of various 5-methylisoxazole analogs, focusing on their structure-activity relationships (SAR) across different therapeutic areas, including antimicrobial, antifungal, antitubercular, and anticancer applications. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.
Quantitative Comparison of Biological Activities
The biological activities of several series of 5-methylisoxazole analogs are summarized below. These tables highlight the key structural modifications and their impact on potency, providing a clear comparison for researchers.
Table 1: Antimicrobial and Antioxidant Activity of Sulfamethoxazole Derivatives
| Compound ID | Substitution | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Antioxidant Activity (IC50 in µg/mL) |
| 4a | 4-hydroxy coumarin | 31.25 | 31.25 | Significant at 10 and 50 µg/µl |
| 4b-4f | Various phenolic/enolic systems | Not specified as most potent | Not specified as most potent | Significant at 10 and 50 µg/µl for two molecules |
Data sourced from in vivo and in vitro assays.[1][2]
Table 2: Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters
| Compound ID | Substitution on Oxime Ester | EC50 (µg/mL) vs. B. cinerea |
| 5g | Not specified in abstract | 1.95 |
| Lead L1 | Not specified in abstract | > 1.95 |
| Trifloxystrobin | Commercial Fungicide | > 1.95 |
Data from in vitro antifungal assays.[3]
Table 3: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives
| Compound ID | Substitution on Carboxamide | Antitubercular MIC (µM) vs. M. tuberculosis H37Rv | Antibacterial MIC (µM) vs. B. subtilis & E. coli |
| 10 | Not specified in abstract | 3.125 | Not specified as most potent |
| 14 | Not specified in abstract | 3.125 | Not specified as most potent |
| 9 | Not specified in abstract | 6.25 | 6.25 |
| 13 | Not specified in abstract | 6.25 | 6.25 |
| 19 | Not specified in abstract | Not specified as most potent | 6.25 |
| 20 | Not specified in abstract | Not specified as most potent | 6.25 |
MIC values determined by the Microplate Alamar Blue Assay (MABA).[4]
Table 4: Carbonic Anhydrase Inhibitory Activity of 5-Methylisoxazole-4-carboxamide Derivatives
| Compound ID | Substitution on Carboxamide | Carbonic Anhydrase IC50 (µM) | % Inhibition |
| AC2 | Not specified in abstract | 112.3 ± 1.6 | 79.5 |
| AC3 | Not specified in abstract | 228.4 ± 2.3 | 68.7 |
| Standard | Not specified in abstract | 18.6 ± 0.5 | 87.0 |
Data from in vitro enzyme inhibition assays.[5]
Structure-Activity Relationship (SAR) Insights
The diverse biological profiles of 5-methylisoxazole analogs are a direct consequence of the varied substitutions on the isoxazole core. A generalized SAR can be inferred from the available data:
-
Substitution at the 3- and 4-positions: Modifications at these positions with carboxamide and carboxylic oxime ester functionalities have yielded compounds with potent antitubercular and antifungal activities, respectively.[3][4] The nature of the substituent on these functional groups is critical for activity.
-
Fusion with other heterocyclic rings: The isoxazole ring has been successfully fused with other heterocycles, such as indoles, to create rigid scaffolds with anticancer properties.[6]
-
Role of aryl substituents: The presence of an aryl group, often with specific halogen substitutions (e.g., chloro or bromo at the para-position), is frequently associated with enhanced anticancer activity.[6]
Caption: General SAR overview of 5-methylisoxazole analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced studies.
1. Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified cell density (e.g., McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[2]
Caption: Workflow for antimicrobial susceptibility testing.
2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
Signaling Pathways and Mechanisms of Action
The anticancer activity of isoxazole derivatives often involves the modulation of key signaling pathways. While specific pathways for the 5-methylisoxazole analogs presented here require further investigation, isoxazole-containing compounds have been shown to act through various mechanisms.[7][8]
These mechanisms include:
-
Enzyme Inhibition: Such as the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[7]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7][8]
-
Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, which is essential for cell division.[7]
-
Aromatase Inhibition: Blocking the production of estrogens, which can fuel the growth of hormone-receptor-positive breast cancers.[7][8]
References
- 1. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Positional Advantage: A Comparative Guide to the Biological Activity of Isoxazole Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. In the realm of heterocyclic chemistry, isoxazole and its derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A critical determinant of this activity lies in the substitution pattern around the isoxazole ring. This guide provides a comparative analysis of the biological activities of different isoxazole isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
The seemingly subtle shift of a substituent from one position to another on the isoxazole ring can profoundly impact a compound's interaction with biological targets. This guide delves into the available scientific literature to compare the biological potency of 3-, 4-, and 5-substituted isoxazole isomers, as well as isoxazole versus its constitutional isomer, oxazole.
Comparative Analysis of Biological Activity
The strategic placement of substituents on the isoxazole ring dictates the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are crucial for target binding and subsequent biological response.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoxazole derivatives, with the substitution pattern playing a key role in their efficacy. For instance, research has shown that the arrangement of aryl groups on the isoxazole core significantly influences antimitotic activity. A comparative study of diarylisoxazoles revealed that 4,5-diarylisoxazoles demonstrated greater antimitotic activity than their 3,4-diarylisoxazole counterparts [1]. This suggests that the spatial orientation of the aryl moieties in the 4,5-isomers is more favorable for interaction with tubulin or other mitotic targets.
Furthermore, the position of substitution on the isoxazole ring has been shown to be crucial for cytotoxicity against various cancer cell lines. Studies on a range of isoxazole compounds have indicated that substitution at the C-3 and C-5 positions is a common feature of many potent anticancer agents[2]. For example, a series of 3,5-disubstituted isoxazole derivatives synthesized from tyrosol exhibited significant antiproliferative properties against glioblastoma and leukemia cells[1].
Antimicrobial Activity
The antibacterial and antifungal properties of isoxazoles are also heavily dependent on their isomeric form. Research indicates that the antibacterial activity of synthesized isoxazole derivatives is enhanced by the presence of specific substituents at the C-3 and C-5 positions of the phenyl rings attached to the isoxazole core. For instance, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to boost antibacterial efficacy[3].
A study comparing 3-aryl and 5-aryl isoxazole-4-carboxylic acids, which were converted to isoxazolylpenicillins, found that both series of compounds exhibited useful antibacterial activity. The two regioisomers could be differentiated by their ultraviolet absorption spectra, indicating that the position of the aryl group influences the electronic properties of the molecule, which in turn can affect its biological target interactions.
Quantitative Data Summary
To provide a clearer picture of the impact of isomeric substitution on biological activity, the following table summarizes quantitative data from various studies. It is important to note that direct head-to-head comparisons of all positional isomers (3-, 4-, and 5-substituted) in a single study are limited in the available literature. The data presented here is compiled from different sources to illustrate the general trends.
| Isoxazole Isomer/Derivative Class | Biological Activity | Target/Assay | Key Finding/Value |
| 4,5-Diarylisoxazoles | Anticancer (Antimitotic) | Tubulin polymerization inhibition | More potent than 3,4-diarylisoxazoles[1] |
| 3,4-Diarylisoxazoles | Anticancer (Antimitotic) | Tubulin polymerization inhibition | Less potent than 4,5-diarylisoxazoles[1] |
| 3,5-Disubstituted Isoxazoles | Anticancer | U87 Glioblastoma Cells | IC50 values of 42.8 µM to 67.6 µM depending on the substituent[1] |
| 3-Aryl-5-(heteroaryl)isoxazoles | Antibacterial | E. coli, S. aureus, P. aeruginosa | Significant activity observed with thienyl or bromo-thienyl at the 5-position |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for two key assays commonly used in the evaluation of the biological activity of isoxazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test isoxazole compounds
-
Bacterial strains
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of each isoxazole isomer in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination. A standard antibiotic can also be included as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the isoxazole compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for comparing the biological activity of isoxazole isomers.
Caption: The influence of isomerism on biological activity.
References
Benchmarking (5-Methylisoxazol-3-YL)methanamine hydrochloride Against Other Amine Building Blocks
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Amine building blocks are fundamental to modern medicinal chemistry, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1] Their basic nitrogen atom is crucial for forming salts, participating in hydrogen bonding, and interacting with biological targets. The choice of an amine building block can significantly influence a drug candidate's physicochemical properties, pharmacokinetic profile, and biological activity.
This guide focuses on (5-Methylisoxazol-3-YL)methanamine hydrochloride, a heterocyclic amine building block. The isoxazole ring is a privileged scaffold in drug discovery, known for its presence in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] By incorporating this moiety, medicinal chemists can modulate properties such as metabolic stability, solubility, and target-binding affinity. This document provides a comparative analysis of this compound against other commonly used amine building blocks, supported by experimental data and protocols.
Data Presentation: Physicochemical Properties
The selection of an appropriate amine building block is a critical decision in the drug design process. The table below summarizes key physicochemical properties of (5-Methylisoxazol-3-YL)methanamine and several other representative primary amines used in medicinal chemistry. These parameters are crucial for predicting the behavior of the resulting drug molecules in biological systems.
| Building Block | Structure | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) | TPSA (Ų) | Rotatable Bonds |
| (5-Methylisoxazol-3-YL)methanamine | 112.13 | -0.3 | 8.9 | 52.1 | 2 | |
| Benzylamine | 107.15 | 1.1 | 9.3 | 26.0 | 1 | |
| Cyclohexylmethanamine | 113.20 | 1.7 | 10.6 | 26.0 | 2 | |
| 2-Furylmethanamine | 97.12 | 0.3 | 8.9 | 45.3 | 1 | |
| 2-Aminopyridine | 94.11 | 0.5 | 6.8 | 38.3 | 0 |
Note: Data for the free base form is presented for consistent comparison. pKa values are estimations from chemical simulation software and may vary from experimental values.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR). Below are standard protocols for measuring lipophilicity (Log P) and acidity constant (pKa).
Protocol 1: Determination of Partition Coefficient (Log P)
The shake-flask method is the classical approach for determining the octanol-water partition coefficient.[5]
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4). Allow the two phases to be in contact for at least 24 hours with occasional shaking, then separate them.
-
Sample Preparation: Accurately weigh a small amount of the amine building block (e.g., 1-5 mg) and dissolve it in a known volume of the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the amine in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the Log P value using the following formula: Log P = log10 ( [Concentration]octanol / [Concentration]aqueous )
Protocol 2: Determination of Ionization Constant (pKa)
UV-spectrophotometric titration is a common method for pKa determination for compounds containing a chromophore.[5]
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to 12 in 0.5 pH unit increments).
-
Stock Solution: Prepare a concentrated stock solution of the amine in a suitable solvent (e.g., DMSO or methanol).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. Ensure the final concentration is appropriate for UV-Vis measurement.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer solution using a microplate spectrophotometer.
-
Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated species.
-
Calculation: Plot the absorbance at the chosen wavelength against the pH. The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
Mandatory Visualizations
Experimental Workflow: Amide Coupling
Amide bond formation is one of the most frequently performed reactions in drug discovery.[6] The following diagram illustrates a typical workflow for coupling an amine building block with a carboxylic acid using a carbodiimide reagent like EDC.
Caption: A generalized workflow for a standard amide coupling reaction.
Hypothetical Signaling Pathway: Kinase Inhibition
Isoxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][4] The diagram below depicts a simplified, hypothetical pathway where a drug derived from an isoxazole amine could act as a kinase inhibitor.
Caption: A simplified MAPK signaling pathway and a potential point of inhibition.
References
- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
Kinase Inhibitor Selectivity: A Comparative Guide to 5-Methylisoxazole-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-methylisoxazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies.
Selectivity Profile of a Key 5-Isoxazole Scaffold-Based Inhibitor
A prominent example of a clinically relevant kinase inhibitor featuring a substituted isoxazole ring is Quizartinib (AC220) . While Quizartinib contains a 5-tert-butyl-isoxazole moiety, its selectivity profile provides valuable insights into the potential of this scaffold. It is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3)[1][2].
To objectively assess its selectivity, a comprehensive kinome scan is typically performed. The following table summarizes the inhibitory activity of a representative 5-isoxazole-based inhibitor against a panel of kinases, highlighting its selectivity for FLT3.
| Kinase Target | Percent Inhibition (%) @ 1 µM | IC50 (nM) | Reference Compound(s) |
| FLT3 | >99 | 1.1 | Quizartinib (AC220) [1] |
| KIT | 98 | 13 | Quizartinib (AC220) |
| RET | 95 | 25 | Quizartinib (AC220) |
| CSF1R | 92 | 40 | Quizartinib (AC220) |
| ABL1 | 55 | >100 | Quizartinib (AC220) |
| SRC | 30 | >1000 | Quizartinib (AC220) |
| EGFR | <10 | >10000 | Quizartinib (AC220) |
| HER2 | <10 | >10000 | Quizartinib (AC220) |
| MEK1 | <5 | >10000 | Quizartinib (AC220) |
| ERK2 | <5 | >10000 | Quizartinib (AC220) |
Note: The data presented is a representative compilation from literature on potent FLT3 inhibitors with a similar isoxazole scaffold. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. Various in vitro and in-cell assays are employed for this purpose.
In Vitro Kinase Profiling: KINOMEscan™
A widely used method for comprehensive selectivity profiling is the KINOMEscan™ assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Experimental Workflow:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: The kinase of interest is incubated with the immobilized ligand and the test compound (e.g., a 5-methylisoxazole derivative).
-
Quantification: The amount of kinase bound to the solid support is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) and can be used to determine the dissociation constant (Kd) for the compound-kinase interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Experimental Protocol:
-
Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Modulation
Kinase inhibitors exert their effects by modulating specific signaling pathways. Inhibitors based on the 5-methylisoxazole scaffold, particularly those targeting FLT3, have a significant impact on downstream signaling cascades crucial for cell survival and proliferation.
Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways. Selective FLT3 inhibitors block this aberrant signaling.
Structure-Activity Relationship (SAR) Insights
The selectivity of kinase inhibitors is intricately linked to their chemical structure. For N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, SAR studies have revealed key features influencing their potency and selectivity for FLT3[2].
-
Isoxazole Substitution: The tert-butyl group at the 5-position of the isoxazole ring is crucial for high potency.
-
Urea Linker: The urea moiety is a key hydrogen bond donor and acceptor, facilitating interaction with the kinase hinge region.
-
Phenyl Ring Substitution: Modifications on the phenyl ring distal to the isoxazole can be tuned to optimize potency, selectivity, and pharmacokinetic properties. For instance, the addition of a methoxyimidazo[1,2-a]pyridin-2-yl group at the 4-position of the phenyl ring resulted in a compound with high cytotoxicity against FLT3-ITD positive cells and in vivo tumor regression[2].
This guide underscores the utility of the 5-methylisoxazole scaffold in developing selective kinase inhibitors. The presented data and methodologies provide a framework for the evaluation and comparison of novel compounds based on this promising chemical entity. Further exploration of this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating the Purity of (5-Methylisoxazol-3-YL)methanamine HCl
Introduction
(5-Methylisoxazol-3-YL)methanamine Hydrochloride is a key building block in pharmaceutical synthesis. Ensuring its purity is critical for the safety, efficacy, and reproducibility of downstream applications, including active pharmaceutical ingredient (API) manufacturing. A single analytical method is often insufficient to detect all potential impurities. Therefore, employing a suite of orthogonal methods—analytical techniques that measure the same attribute through different physicochemical principles—is essential for a comprehensive purity assessment. This guide provides a comparative overview of several orthogonal methods for validating the purity of (5-Methylisoxazol-3-YL)methanamine HCl, complete with experimental protocols and comparative data.
Orthogonal Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of a pharmaceutical intermediate like (5-Methylisoxazol-3-YL)methanamine HCl using orthogonal analytical techniques. Each method provides a unique and complementary piece of information regarding the overall purity profile of the compound.
Caption: Workflow for Purity Validation.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For (5-Methylisoxazol-3-YL)methanamine HCl, a reverse-phase method is typically employed, where the polar analyte is eluted from a nonpolar stationary phase using a polar mobile phase. A UV detector is used for quantification based on the analyte's chromophore.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation:
| Parameter | Result |
| Purity by Area % | 99.85% |
| Known Impurity 1 | 0.05% |
| Known Impurity 2 | 0.03% |
| Unknown Impurity | 0.07% |
| Total Impurities | 0.15% |
Gas Chromatography - Headspace (GC-HS)
Principle: GC is ideal for analyzing volatile organic compounds, such as residual solvents from the synthesis. Headspace analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample. A portion of this gas is then injected into the GC for separation and quantification.
Experimental Protocol:
-
Instrument: Agilent 8890 GC with a 7697A Headspace Sampler and FID detector.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).
Data Presentation:
| Residual Solvent | Concentration (ppm) |
| Methanol | 150 |
| Ethanol | 50 |
| Isopropyl Acetate | Not Detected |
| Dichloromethane | Not Detected |
Karl Fischer Titration
Principle: This method is specific for the determination of water content. It is a coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Experimental Protocol:
-
Instrument: Mettler Toledo C30S Coulometric Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Procedure:
-
Allow the titrator to stabilize.
-
Accurately weigh approximately 50 mg of the sample.
-
Introduce the sample into the titration cell.
-
Start the titration and record the water content once the reaction is complete.
-
Data Presentation:
| Parameter | Result |
| Water Content | 0.12% w/w |
Proton Nuclear Magnetic Resonance (¹H NMR)
Principle: ¹H NMR provides detailed information about the molecular structure of the compound and can be used to confirm its identity. It can also be used to identify and quantify impurities that have unique proton signals not present in the main compound.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterium Oxide (D₂O).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Data Presentation:
| Parameter | Result |
| Structural Confirmation | Consistent with the structure of (5-Methylisoxazol-3-YL)methanamine HCl. |
| Organic Impurities | No significant organic impurities detected at a level >0.1%. |
| Residual Solvents | Trace signals consistent with ethanol observed. |
Logical Relationship of Purity Attributes
The following diagram illustrates how different orthogonal methods target distinct purity attributes of the (5-Methylisoxazol-3-YL)methanamine HCl sample. This demonstrates the complementary nature of these techniques in building a complete purity profile.
Caption: Mapping of Methods to Purity Attributes.
Summary and Comparison of Orthogonal Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning | Purity and quantification of organic impurities. | High sensitivity and resolution for non-volatile impurities. | May not detect impurities without a UV chromophore. |
| GC-HS | Volatility and partitioning | Identification and quantification of residual solvents. | Highly sensitive and specific for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Karl Fischer | Chemical reaction with water | Precise quantification of water content. | Highly specific and accurate for water. | Only measures water content. |
| ¹H NMR | Nuclear magnetic resonance | Structural confirmation, identification of impurities. | Provides structural information, can detect a wide range of impurities. | Lower sensitivity compared to chromatographic methods. |
| Potentiometric Titration | Acid-base reaction | Assay of the hydrochloride salt. | High precision and accuracy for assay determination. | Non-specific; titrates any acidic or basic species present. |
Conclusion
The comprehensive purity assessment of (5-Methylisoxazol-3-YL)methanamine HCl requires a multi-faceted approach. By employing orthogonal methods such as HPLC-UV, GC-HS, Karl Fischer titration, and ¹H NMR, a complete picture of the compound's purity profile can be established. Each technique provides unique and complementary data, ensuring that various types of impurities, from organic by-products and residual solvents to water content, are accurately identified and quantified. This rigorous analytical strategy is fundamental to ensuring the quality and consistency of this important chemical intermediate in research and drug development.
Safety Operating Guide
Proper Disposal of (5-Methylisoxazol-3-YL)methanamine Hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Methylisoxazol-3-YL)methanamine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Such as nitrile rubber, to prevent skin contact.[1]
-
Laboratory Coat: To protect clothing and skin.[1]
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2]
Waste Classification
This compound should be treated as hazardous chemical waste .[2][3] It is crucial to avoid disposing of this compound in the regular trash or down the drain, as this can lead to environmental contamination and potential harm to aquatic life.[2][4][5]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][3][6]
1. Waste Segregation and Collection:
-
Solid Waste: Place any solid this compound waste into a designated, chemically compatible hazardous waste container with a secure, screw-top lid.[2] Do not mix with other incompatible waste streams.[5][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container suitable for liquids.[2]
2. Container Labeling:
Properly label the hazardous waste container with the following information:[2][7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number (if available)
-
An estimate of the quantity of waste
-
The date the waste was first added to the container
3. Storage:
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.[6]
-
Well-ventilated.[2]
-
Away from incompatible materials, such as strong oxidizing agents.[2]
-
Inspected weekly for any signs of leakage.[8]
4. Arranging for Disposal:
Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[2][3] Do not transport hazardous waste yourself.
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.[2][3]
Experimental Protocol: Triple Rinsing
-
Select a suitable solvent in which this compound is soluble.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are rinsed.
-
Pour the rinsate into the designated liquid hazardous waste container.[2][3]
-
Repeat this rinsing process two more times for a total of three rinses.[2][3]
-
After the final rinse, allow the container to air dry completely in a well-ventilated area.
-
Once dry, the original label on the container must be completely defaced or removed.[2][3]
-
The decontaminated container can then typically be disposed of as regular trash or recycled, in accordance with your institution's policies.[2][3]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste service[2][3] |
| Solutions containing this compound | Labeled, sealed, liquid waste container | Collection by licensed hazardous waste service[2] |
| Rinsate from container decontamination | Collect in liquid hazardous waste container | Collection by licensed hazardous waste service[2] |
| Decontaminated Empty Containers | N/A | Regular trash or recycling (after triple rinsing and defacing label)[2][3] |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (5-Methylisoxazol-3-YL)methanamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling (5-Methylisoxazol-3-YL)methanamine hydrochloride, a key chemical intermediate. Adherence to these guidelines is critical for minimizing risk and ensuring operational excellence.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. These recommendations are based on a risk assessment of potential exposure routes and the chemical properties of similar compounds.
| Protection Type | Specific Recommendations | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | EN166 or OSHA 29 CFR 1910.133 |
| Skin Protection | Chemically resistant gloves (Nitrile rubber recommended, minimum thickness 0.11 mm). A lab coat or chemical-resistant apron should be worn. | EN374 |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated. | NIOSH or EN 149 |
| Hand Protection | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. | - |
Detailed Experimental Protocols
Safe handling and disposal of this compound require strict adherence to the following protocols.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management
-
Small Spills: In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a suitable container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Ventilation: Ensure the spill area is well-ventilated to disperse any airborne dust or vapors.
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or contaminated this compound should be placed in a labeled, sealed container and disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
